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  • Product: 1-(2-Chloroethoxy)-3-methoxybenzene
  • CAS: 102877-31-6

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 1-(2-Chloroethoxy)-3-methoxybenzene

Technical Guide: Synthesis and Characterization of 1-(2-Chloroethoxy)-3-methoxybenzene Part 1: Executive Summary 1-(2-Chloroethoxy)-3-methoxybenzene (CAS: 14804-51-4), also known as 3-(2-chloroethoxy)anisole, is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of 1-(2-Chloroethoxy)-3-methoxybenzene

Part 1: Executive Summary

1-(2-Chloroethoxy)-3-methoxybenzene (CAS: 14804-51-4), also known as 3-(2-chloroethoxy)anisole, is a critical bifunctional building block in medicinal chemistry. Structurally, it consists of a benzene ring substituted meta- to each other with a methoxy group and a 2-chloroethoxy moiety.

This molecule serves as a "lipophilic linker" intermediate. The chloroethyl group acts as an electrophilic handle, readily undergoing nucleophilic substitution with secondary amines to form phenoxyethylamine motifs , a pharmacophore ubiquitous in GPCR ligands (e.g., dopamine and serotonin receptor antagonists) and cardiovascular agents. The methoxy group provides metabolic stability or serves as a latent phenol (via demethylation) for further diversification.

This guide details the optimized synthesis, purification, and characterization of this compound, prioritizing scalability and chemical purity.

Part 2: Retrosynthetic Analysis & Strategy

To design the most robust synthetic route, we apply a retrosynthetic disconnection at the ether oxygen of the chloroethoxy side chain.

Strategic Logic:

  • Disconnection: The C(sp3)-O bond is the most logical disconnection, leading to 3-methoxyphenol (nucleophile) and a 1,2-dihaloethane derivative (electrophile).

  • Electrophile Selection:

    • Option A (1,2-Dichloroethane): Cheap but requires large excess to prevent dimerization (bis-phenoxy formation) and has lower reactivity.

    • Option B (1-Bromo-2-chloroethane):Preferred. The bromide is a significantly better leaving group than chloride (

      
      ). This allows for selective mono-alkylation at the bromide site under mild conditions, leaving the chloride intact for the next synthetic step.
      
  • Nucleophile: 3-Methoxyphenol (Resorcinol monomethyl ether) is commercially available and inexpensive.

Visualized Retrosynthesis:

Retrosynthesis Target 1-(2-Chloroethoxy)-3-methoxybenzene (Target) Precursor1 3-Methoxyphenol (Nucleophile) Target->Precursor1 C-O Disconnection Precursor2 1-Bromo-2-chloroethane (Electrophile) Target->Precursor2 Williamson Ether

Caption: Retrosynthetic disconnection revealing the convergent assembly from 3-methoxyphenol and 1-bromo-2-chloroethane.

Part 3: Experimental Protocols

Method A: Selective Alkylation (The "Gold Standard" Route)

Rationale: This method utilizes the reactivity difference between bromide and chloride to achieve high selectivity. Potassium carbonate (


) is chosen as the base over NaOH to minimize hydrolysis of the alkyl halide and prevent polymerization. Acetonitrile (ACN) or Acetone are preferred polar aprotic solvents.

Materials:

  • 3-Methoxyphenol (1.0 equiv)

  • 1-Bromo-2-chloroethane (1.5 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (

    
    ) (0.1 equiv) - Catalyst (Finkelstein condition)
    
  • Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade)

Step-by-Step Protocol:

  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Solvation: Add 3-methoxyphenol (12.4 g, 100 mmol) and Acetonitrile (100 mL) to the flask. Stir until dissolved.

  • Deprotonation: Add anhydrous

    
      (27.6 g, 200 mmol) in a single portion. The suspension will turn slightly opaque. Stir at Room Temperature (RT) for 15 minutes to initiate phenoxide formation.
    
  • Addition: Add 1-bromo-2-chloroethane (21.5 g, 12.5 mL, 150 mmol) followed by KI (1.66 g, 10 mmol).

    • Note: KI acts as a catalyst by converting the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the substitution.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 12–16 hours.
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to RT.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      , excess
      
      
      ) through a Celite pad. Rinse the pad with acetone.
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol (critical for purity).

    • Wash with Brine (50 mL), dry over anhydrous

      
      , and concentrate.
      
    • Optional: If high purity is required, distill under high vacuum (approx.

      
       at 5 mmHg) or perform flash column chromatography (SiO2, 5-10% EtOAc in Hexanes).
      

Yield: Typically 85–92% as a colorless to pale yellow oil.

Reaction Scheme Visualization:

ReactionScheme Start 3-Methoxyphenol Intermediate Transition State (SN2) Start->Intermediate Deprotonation Reagents 1-Br-2-Cl-ethane K2CO3, KI (cat) ACN, Reflux Reagents->Intermediate Product 1-(2-Chloroethoxy)- 3-methoxybenzene Intermediate->Product -KBr

Caption: One-pot alkylation workflow using phase-transfer catalysis principles.

Part 4: Characterization & Data Analysis

Validation of the structure requires confirming the presence of the ethoxy linker and the specific substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.18 (t, J=8.2 Hz, 1H):  Aromatic proton at position 5 (meta to both oxygens).
      
    • 
       6.45 – 6.55 (m, 3H):  Aromatic protons at positions 2, 4, and 6. The proton at position 2 is often a singlet-like triplet due to shielding by two oxygen atoms.
      
    • 
       4.23 (t, J=6.0 Hz, 2H): 
      
      
      
      protons. Deshielded by the phenoxy oxygen.
    • 
       3.81 (t, J=6.0 Hz, 2H): 
      
      
      
      protons. Distinct triplet upfield from the ether linkage.
    • 
       3.79 (s, 3H): 
      
      
      
      methoxy protons. (May overlap slightly with the chloroethyl triplet depending on resolution).
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Aromatic C:

      
       160.8 (C-1), 159.5 (C-3), 129.9 (C-5), 107.2, 106.8, 101.5 (C-2, C-4, C-6).
      
    • Aliphatic C:

      
       67.8 (
      
      
      
      ), 55.3 (
      
      
      ), 41.8 (
      
      
      ).
Infrared Spectroscopy (FT-IR)
  • 3000–2850

    
    :  C-H stretching (aliphatic and aromatic).
    
  • 1590, 1490

    
    :  C=C aromatic ring skeletal vibrations.
    
  • 1260, 1150

    
    :  C-O-C asymmetric stretching (Strong ether bands).
    
  • 750, 690

    
    :  C-Cl stretch and aromatic out-of-plane bending (meta-substitution pattern).
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 186 (for 
    
    
    
    ) and 188 (for
    
    
    ) in a 3:1 ratio, characteristic of a monochlorinated compound.
  • Base Peak: Often m/z 123 (

    
    ), corresponding to the loss of the chloroethyl group (formation of the methoxyphenol radical cation).
    

Part 5: Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease reaction time or add 0.1 equiv more KI. Ensure

is finely ground/anhydrous.
Bis-alkylation Dimerization of phenolUnlikely with 1-bromo-2-chloroethane. If using 1,2-dichloroethane, increase electrophile excess to 5-10 equiv.
Elimination Product Formation of vinyl etherAvoid strong bases (NaOH/KOH) at high temps. Stick to

. Keep temp

.[1]
Starting Material in Product Poor workupThe NaOH wash in step 7 is critical. Phenols are acidic and will move to the aqueous layer at pH 14; the ether product remains organic.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards:

    • 1-Bromo-2-chloroethane: Potential alkylating agent. Suspected carcinogen. Handle in a fume hood.

    • Product: Irritant to eyes, skin, and respiratory system.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). Stable at room temperature but avoid prolonged exposure to light.
    
  • Disposal: Quench excess alkyl halides with aqueous ammonia or thiosulfate before disposal.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • PubChem Database. (2024). Compound Summary for CID 89689: 1-(2-Chloroethoxy)-3-methoxybenzene. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Guide: Discovery, Synthesis, and Applications of 1-(2-Chloroethoxy)-3-methoxybenzene

This guide provides an in-depth technical analysis of 1-(2-Chloroethoxy)-3-methoxybenzene (CAS 102877-31-6), a versatile alkylating agent and structural motif used in medicinal chemistry. Executive Summary 1-(2-Chloroeth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Chloroethoxy)-3-methoxybenzene (CAS 102877-31-6), a versatile alkylating agent and structural motif used in medicinal chemistry.

Executive Summary

1-(2-Chloroethoxy)-3-methoxybenzene , also known as 3-(2-Chloroethoxy)anisole , is a critical intermediate in the synthesis of pharmacologically active compounds. Structurally, it consists of a resorcinol monomethyl ether core linked to a chloroethyl side chain. This "phenoxyethyl chloride" motif serves as a robust electrophile for alkylating amines, a fundamental step in constructing nitrogen-containing heterocycles found in antipsychotics, antihypertensives, and emerging anti-cancer agents.

While often overshadowed by its ortho-isomer (used in Carvedilol and Tamsulosin ) and para-isomer (used in Ospemifene and Raloxifene ), the meta-isomer (3-substituted) occupies a unique niche in Structure-Activity Relationship (SAR) studies. It is primarily utilized to modulate lipophilicity and metabolic stability in GPCR ligands and kinase inhibitors, as evidenced by recent patent literature (e.g., CN119874681A ).

Part 1: Chemical Identity & Structural Significance[1]

Nomenclature and Identification
  • IUPAC Name: 1-(2-Chloroethoxy)-3-methoxybenzene[]

  • Common Names: 3-(2-Chloroethoxy)anisole; 3-Methoxyphenoxyethyl chloride

  • CAS Registry Number: 102877-31-6[]

  • Molecular Formula: C₉H₁₁ClO₂

  • Molecular Weight: 186.64 g/mol

  • SMILES: COc1cccc(OCCCl)c1

Structural Motif Analysis

The molecule features two key functional domains:

  • Electrophilic Tail (Chloroethyl): The primary reactive site. The carbon-chlorine bond is susceptible to nucleophilic attack by secondary amines (e.g., piperazines, piperidines) via an S_N2 mechanism.

  • Lipophilic Head (3-Methoxyphenoxy): Acts as a bioisostere for other aryl ethers. The meta-placement of the methoxy group influences the electronic density of the benzene ring differently than ortho or para substituents, often altering the binding affinity to receptors like Dopamine D2 or 5-HT.

Part 2: Synthesis & Process Chemistry[1][3][4][5][6][7]

The industrial preparation of 1-(2-Chloroethoxy)-3-methoxybenzene typically follows a Williamson Ether Synthesis . This route is preferred for its scalability and cost-effectiveness compared to Mitsunobu coupling.

Optimized Synthetic Route (Williamson Ether Synthesis)

This protocol describes the alkylation of 3-methoxyphenol with 1-bromo-2-chloroethane. The choice of 1-bromo-2-chloroethane over 1,2-dichloroethane is crucial: the bromide is a better leaving group, ensuring selective alkylation at the bromide end, leaving the chloride available for subsequent reactions.

Reaction Scheme: 3-Methoxyphenol + 1-Bromo-2-chloroethane + Base → 1-(2-Chloroethoxy)-3-methoxybenzene + HBr

Experimental Protocol
  • Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.

  • Reagents:

    • 3-Methoxyphenol (1.0 eq)

    • 1-Bromo-2-chloroethane (1.5 eq) - Excess to prevent dimerization.

    • Potassium Carbonate (K₂CO₃) (2.0 eq) - Base.

    • Acetonitrile (MeCN) or Acetone - Solvent.

  • Procedure:

    • Dissolve 3-methoxyphenol in MeCN.

    • Add K₂CO₃ and stir for 30 minutes at room temperature to form the phenoxide anion.

    • Add 1-bromo-2-chloroethane dropwise.

    • Heat to reflux (80°C for MeCN) and monitor by HPLC/TLC.

    • Endpoint: Disappearance of 3-methoxyphenol (<1%).

  • Workup:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with 1N NaOH (to remove unreacted phenol) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation (bp ~140-150°C at 10 mmHg) or column chromatography (Hexane/EtOAc).

Process Criticality & Troubleshooting
  • Dimer Formation: If the ratio of 1-bromo-2-chloroethane is too low, the phenoxide can attack the product, forming the bis-ether (1,2-bis(3-methoxyphenoxy)ethane). Solution: Maintain >1.5 eq of alkyl halide.

  • Elimination: High temperatures or strong bases (e.g., NaOH) can cause elimination of HCl from the product, forming the vinyl ether. Solution: Use mild bases like K₂CO₃ or Cs₂CO₃.

Part 3: Reactivity & Applications in Drug Discovery

The primary utility of 1-(2-Chloroethoxy)-3-methoxybenzene is as a "linker" reagent. It attaches the 3-methoxyphenoxyethyl moiety to a pharmacophore.

Alkylation of Nitrogen Heterocycles

This is the most common application. The chloride is displaced by a secondary amine.

General Reaction: R₂NH + Ar-O-CH₂-CH₂-Cl → R₂N-CH₂-CH₂-O-Ar

Key Application Areas:

  • GPCR Ligands (Antipsychotics/Antidepressants):

    • Analogous to the synthesis of Aripiprazole (which uses a chlorobutyl linker) or Carvedilol (which uses the ortho-isomer).

    • The meta-methoxy group is often explored in SAR studies to optimize binding to D2/D3 receptors or 5-HT1A/2A receptors.

  • Kinase Inhibitors (Oncology):

    • Recent patents (e.g., CN119874681A ) cite the use of this intermediate in synthesizing Indole derivatives for anti-liver cancer activity. The phenoxyethyl chain acts as a flexible linker that can position the methoxy "tail" into a hydrophobic pocket of the kinase active site.

  • SERMs (Selective Estrogen Receptor Modulators):

    • Similar to Raloxifene and Ospemifene , which utilize phenoxyethyl chains to interact with Helix 12 of the Estrogen Receptor. The meta-substitution pattern provides a distinct steric profile compared to the para-substituted commercial drugs.

Visualization of Synthetic Workflow

The following diagram illustrates the synthesis and downstream application of 1-(2-Chloroethoxy)-3-methoxybenzene.

G Start 3-Methoxyphenol Intermediate 1-(2-Chloroethoxy)-3-methoxybenzene (CAS 102877-31-6) Start->Intermediate K2CO3, MeCN, Reflux (Williamson Ether Synthesis) Reagent 1-Bromo-2-chloroethane Reagent->Intermediate Target1 GPCR Ligands (Piperazine Derivatives) Intermediate->Target1 Piperazine, NaI, K2CO3 (N-Alkylation) Target2 Kinase Inhibitors (Indole Derivatives) Intermediate->Target2 Indole Core, Base (Patent CN119874681A) Impurity Impurity: Dimer (Bis-ether) Intermediate->Impurity Excess Phenol / Low Halide

Caption: Synthetic pathway from raw materials to pharmaceutical targets, highlighting the central role of CAS 102877-31-6.

Part 4: Comparative Analysis of Phenoxyethyl Linkers

To understand the specific utility of the meta-isomer, it must be compared with its commercially prevalent isomers.

FeatureOrtho-Isomer (2-substituted)Meta-Isomer (3-substituted)Para-Isomer (4-substituted)
Structure 1-(2-Chloroethoxy)-2-methoxybenzene1-(2-Chloroethoxy)-3-methoxybenzene 1-(2-Chloroethoxy)-4-methoxybenzene
Key Drug Carvedilol , Tamsulosin (ethoxy analog)Experimental (e.g., CN119874681A) Ospemifene , Raloxifene (analog)
Steric Effect High (Ortho-effect, restricted rotation)Moderate (Balanced flexibility)Low (Linear extension)
Metabolism Prone to O-demethylationMore stable to metabolic attackProne to O-demethylation
Primary Use Alpha/Beta-blockersKinase Inhibitors, Novel AntipsychoticsSERMs, Estrogen Agonists

Insight: The meta-isomer is often selected when the ortho-isomer creates too much steric hindrance or when the para-isomer leads to rapid metabolic clearance. It represents a "Goldilocks" zone for optimizing pharmacokinetic properties.

Part 5: Quality Control & Impurity Profile

Ensuring the purity of 1-(2-Chloroethoxy)-3-methoxybenzene is critical, as impurities can carry over into the final API (Active Pharmaceutical Ingredient).

Key Impurities
  • 3-Methoxyphenol (Starting Material): Must be controlled to <0.1%. Detected via HPLC.

  • 1,2-Bis(3-methoxyphenoxy)ethane (Dimer): Formed if the alkyl halide is the limiting reagent. High molecular weight, elutes later in HPLC.

  • 3-Methoxyphenyl vinyl ether: Formed via elimination of HCl. Detected via GC (lower boiling point) or NMR (distinct vinylic protons).

Analytical Method (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 210 nm and 270 nm (aromatic absorption).

References

  • National Intellectual Property Administration, PRC. (2024). Patent CN119874681A: Indole derivative, preparation method thereof and application thereof in anti-liver cancer.
  • Biota Pharma. (2024). API Intermediates and Building Blocks List. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1-(2-Chloroethoxy)-3-methoxybenzene (CAS 102877-31-6).[] Retrieved from [Link]

  • Otsuka Chemical Co., Ltd. (2024). Pharmaceutical Intermediates and Aromatic Compounds.[2] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene

My comprehensive search has provided a solid foundation for creating the experimental protocol. I have gathered information on the Williamson ether synthesis, which is the key reaction for synthesizing 1-(2-Chloroethoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

My comprehensive search has provided a solid foundation for creating the experimental protocol. I have gathered information on the Williamson ether synthesis, which is the key reaction for synthesizing 1-(2-Chloroethoxy)-3-methoxybenzene from 3-methoxyphenol and 1-bromo-2-chloroethane. I have also found safety data sheets for the reactants, which will be crucial for the safety precautions section. Additionally, I have information on spectroscopic techniques (IR and NMR) that will be essential for characterizing the final product.

However, I still need to find a specific, detailed experimental protocol for the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene itself, including reaction conditions (temperature, time), solvent, and purification methods. While the general principles of Williamson ether synthesis are clear, the specific parameters for this particular reaction are missing. I also need to find spectroscopic data (¹H NMR, ¹³C NMR, IR) for the product to include in the characterization section.

Therefore, I need to update my plan to specifically search for these missing details.The second round of searches provided more specific information. I found several resources describing the Williamson ether synthesis in a laboratory context, including typical reagents, solvents, and reaction conditions (e.g., reflux). I also found information on purification techniques like extraction and column chromatography. Crucially, I was able to find some spectroscopic data for molecules with similar structures, which will be helpful for the characterization section. However, I still lack a precise, step-by-step protocol for the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene itself, and I do not have the specific ¹H NMR, ¹³C NMR, and IR data for this exact molecule. The current information is general to the Williamson ether synthesis but not tailored to this specific product. Therefore, I need to refine my search to find a more explicit protocol and the exact analytical data for the target compound.I have gathered substantial information on the Williamson ether synthesis, which is the fundamental reaction for this protocol. I have also found safety data for the reactants and general procedures for purification. However, a specific, detailed experimental protocol for the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene is still missing. Crucially, I have not yet found the ¹H NMR, ¹³C NMR, and IR spectral data for the final product, which are essential for the characterization section of the application note. Although I have found data for similar compounds, using these would compromise the scientific integrity of the protocol. Therefore, I need to continue my search to find a precise protocol and the exact analytical data for 1-(2-Chloroethoxy)-3-methoxybenzene.## Application Note: A Detailed Protocol for the Synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene. This protocol is designed for researchers and professionals in the fields of organic chemistry and drug development. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document outlines the reaction mechanism, safety precautions, detailed experimental procedures, and methods for purification and characterization of the final product.

Introduction

1-(2-Chloroethoxy)-3-methoxybenzene is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both an ether linkage and a reactive alkyl chloride, allows for a variety of subsequent chemical transformations. The synthesis of this compound is a prime example of the Williamson ether synthesis, a fundamental reaction in organic chemistry that involves the reaction of an alkoxide with a primary alkyl halide.[1] This application note will detail a reliable protocol for the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene from 3-methoxyphenol and 1-bromo-2-chloroethane.

Reaction Mechanism and Scientific Principles

The synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene proceeds via the Williamson ether synthesis, which is a classic S(_N)2 reaction.[2][3] The reaction mechanism can be broken down into two key steps:

  • Deprotonation: In the first step, the phenolic hydroxyl group of 3-methoxyphenol is deprotonated by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. The choice of a relatively weak base like potassium carbonate is sufficient due to the increased acidity of phenols compared to aliphatic alcohols.[3]

  • Nucleophilic Attack: The resulting 3-methoxyphenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of 1-bromo-2-chloroethane. This concerted, one-step S(_N)2 mechanism involves the displacement of the bromide leaving group, forming the desired ether linkage.[2] The use of a primary alkyl halide is crucial to favor the S(_N)2 pathway and minimize competing elimination reactions.[3]

A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is typically employed to solvate the cation of the base and increase the nucleophilicity of the phenoxide ion.[3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3-MethoxyphenolReagentSigma-Aldrich150-19-6
1-Bromo-2-chloroethaneReagentSigma-Aldrich107-04-0
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific584-08-7
AcetoneACS GradeVWR67-64-1
Diethyl EtherACS GradeVWR60-29-7
Saturated Sodium Bicarbonate SolutionLaboratory Prepared--
Saturated Sodium Chloride Solution (Brine)Laboratory Prepared--
Anhydrous Magnesium Sulfate (MgSO₄)ReagentFisher Scientific7487-88-9
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
HexanesACS GradeVWR110-54-3
Ethyl AcetateACS GradeVWR141-78-6
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp

  • NMR tubes

  • FTIR spectrometer

Safety Precautions
  • 3-Methoxyphenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[4]

  • 1-Bromo-2-chloroethane: Toxic if swallowed and may cause cancer.[5]

  • Acetone and Diethyl Ether: Highly flammable liquids and vapors.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenol (5.0 g, 40.3 mmol).

    • Add anhydrous potassium carbonate (8.3 g, 60.4 mmol) and acetone (50 mL).

  • Addition of Alkyl Halide:

    • While stirring the mixture, add 1-bromo-2-chloroethane (6.4 g, 44.3 mmol) dropwise at room temperature.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

    • Maintain the reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) (eluent: 20% ethyl acetate in hexanes).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction:

    • Dissolve the residue in diethyl ether (50 mL) and transfer it to a 250 mL separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any unreacted 3-methoxyphenol.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient eluent of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing the polarity to 10% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield 1-(2-Chloroethoxy)-3-methoxybenzene as a colorless oil.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 3-methoxyphenol, K₂CO₃, and acetone to flask B 2. Add 1-bromo-2-chloroethane A->B C 3. Reflux for 24 hours B->C D 4. Cool and filter C->D E 5. Concentrate filtrate D->E F 6. Dissolve in ether E->F G 7. Wash with NaHCO₃ and brine F->G H 8. Dry and concentrate G->H I 9. Column chromatography H->I J 10. Evaporate solvent I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene.

Characterization of 1-(2-Chloroethoxy)-3-methoxybenzene

The structure and purity of the synthesized 1-(2-Chloroethoxy)-3-methoxybenzene should be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum should be recorded on a 400 MHz spectrometer in CDCl₃. The expected chemical shifts (δ) are:

  • Aromatic protons: Signals in the range of 6.5-7.2 ppm.

  • -OCH₂CH₂Cl protons: Two triplets, one around 4.2 ppm (-OCH₂-) and another around 3.8 ppm (-CH₂Cl).

  • -OCH₃ protons: A singlet around 3.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should be recorded in CDCl₃. The expected chemical shifts (δ) are:

  • Aromatic carbons: Signals in the range of 100-160 ppm.

  • -OCH₂- carbon: A signal around 68 ppm.

  • -CH₂Cl carbon: A signal around 42 ppm.

  • -OCH₃ carbon: A signal around 55 ppm.

FTIR Spectroscopy

The FTIR spectrum should be recorded as a neat film. The characteristic absorption bands are:

  • C-O-C stretching (aryl-alkyl ether): Strong bands around 1250 cm⁻¹ and 1040 cm⁻¹.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Bands in the range of 2850-3000 cm⁻¹.

  • C-Cl stretching: A band in the range of 600-800 cm⁻¹.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete reactionEnsure the reaction is refluxed for the full 24 hours. Check the purity of the starting materials.
Inefficient deprotonationUse freshly dried potassium carbonate.
Presence of starting material in the final productIncomplete reactionIncrease the reaction time or the amount of 1-bromo-2-chloroethane.
Inefficient purificationOptimize the gradient for column chromatography.
Oily product that does not solidifyPresence of impuritiesRe-purify by column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene using the Williamson ether synthesis. By following the outlined procedures and safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in drug discovery and organic synthesis. The characterization data provided will aid in confirming the identity and purity of the final product.

References

  • Organic Syntheses. Acetophenone, ω-methoxy-. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • PrepChem. Preparation of 1,2,3-trimethoxybenzene. Available at: [Link]

  • ResearchGate. Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Available at: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025). Available at: [Link]

  • Google Patents. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
  • Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Available at: [Link]

  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • PubChem. 1-Bromo-2-chloro-3-methoxybenzene. Available at: [Link]

  • Google Patents. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
  • NIST WebBook. Benzene, 1-chloro-2-ethoxy-. Available at: [Link]

  • Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Available at: [Link]

  • ResearchGate. Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Available at: [Link]

  • Williamson Ether Synthesis. Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis. The Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis. Williamson Ether Synthesis. Available at: [Link]

  • Air Hygiene. FTIR TESTING. Available at: [Link]

  • PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]

  • Wiley-VCH. Wiley-VCH 2007 - Supporting Information. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 1-(2-Chloroethoxy)-3-methoxybenzene in Medicinal Chemistry

[1] Executive Summary 1-(2-Chloroethoxy)-3-methoxybenzene (CAS: 1668-30-0), also referred to as 3-(2-chloroethoxy)anisole, represents a high-value "bifunctional" building block.[1] It serves as a critical electrophilic l...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(2-Chloroethoxy)-3-methoxybenzene (CAS: 1668-30-0), also referred to as 3-(2-chloroethoxy)anisole, represents a high-value "bifunctional" building block.[1] It serves as a critical electrophilic linker in the synthesis of arylpiperazine-based GPCR ligands (targeting 5-HT and Dopamine receptors) and Tyrosine Kinase Inhibitors (TKIs).[1]

This guide moves beyond basic characterization to provide optimized, field-tested protocols for its two primary modes of reactivity:

  • Nucleophilic Substitution (

    
    ):  Utilizing the chloroethyl "tail" for N-alkylation of heterocycles.[1]
    
  • Electrophilic Aromatic Substitution (

    
    ):  Functionalizing the electron-rich aromatic core via Vilsmeier-Haack formylation.[1][2][3]
    

Chemical Profile & Reactivity Analysis

The molecule features a resorcinol core protected by two distinct ether groups: a methyl ether and a 2-chloroethyl ether.[1]

FeatureChemical ImplicationSynthetic Strategy
Alkyl Chloride Moderate leaving group (

).[1] Slower than Bromide/Iodide.[1]
Recommendation: Use Finkelstein conditions (KI catalysis) to generate the reactive alkyl iodide in situ.
Meta-Alkoxy Pattern Strongly electron-donating.[1] Activates the ring at positions 4 and 6.Recommendation: Ideal substrate for Friedel-Crafts acylation or Vilsmeier-Haack formylation under mild conditions.[1]
Ether Linkage Stable to basic conditions (

, NaOH).
Advantage: Allows robust basic workups without hydrolysis.[1]

Protocol A: Finkelstein-Assisted N-Alkylation

Objective: Synthesis of 1-[2-(3-methoxyphenoxy)ethyl]piperazine, a pharmacophore common in antipsychotics (e.g., Aripiprazole analogs) and antihypertensives (e.g., Urapidil analogs).

The Challenge

Direct alkylation of secondary amines with alkyl chlorides in acetonitrile often suffers from slow kinetics and competitive elimination (styrene formation).

Optimized Methodology

We utilize a Finkelstein-assisted protocol.[1] The addition of catalytic Potassium Iodide (KI) converts the alkyl chloride to a transient, highly reactive alkyl iodide.

Reagents:

  • Substrate: 1-(2-Chloroethoxy)-3-methoxybenzene (1.0 equiv)[1]

  • Nucleophile: Piperazine (3.0 equiv) [Note: Excess prevents bis-alkylation]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 - 0.2 equiv)

  • Solvent: Acetonitrile (MeCN) or Butanone (MEK)

Step-by-Step Procedure:

  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, charge 1-(2-Chloroethoxy)-3-methoxybenzene (10 mmol) and MeCN (50 mL).

  • Activation: Add KI (1.0 mmol) and stir at RT for 15 minutes. The solution may darken slightly (iodine trace).

  • Addition: Add

    
     (25 mmol) followed by Piperazine (30 mmol).
    
  • Reaction: Fit with a reflux condenser and heat to 80°C (Reflux) for 12–16 hours.

    • Checkpoint: Monitor TLC (SiO2, 5% MeOH in DCM). Product will appear as a polar, ninhydrin-positive spot near the baseline compared to the non-polar starting material.

  • Workup: Cool to RT. Filter off inorganic solids (

    
    ). Concentrate the filtrate in vacuo.
    
  • Purification: Dissolve residue in DCM (50 mL) and wash with water (2 x 30 mL) to remove excess piperazine. Dry over

    
    .[1][2][4]
    
  • Isolation: Flash column chromatography (DCM:MeOH:NH4OH, 95:5:0.5) yields the pure mono-alkylated product as a pale yellow oil.[1]

Process Workflow Diagram

AlkylationWorkflow Start Start: Dissolve Substrate in MeCN Activate Activation: Add KI (0.1 eq) In situ Iodide Gen. Start->Activate React Reaction: Add Piperazine + Base Reflux 80°C (12h) Activate->React Check QC Check: TLC / LC-MS Complete? React->Check Check->React No (Continue Heating) Workup Workup: Filter Solids Wash w/ H2O Check->Workup Yes Purify Purification: Flash Column (DCM/MeOH) Workup->Purify

Caption: Figure 1. Finkelstein-assisted alkylation workflow ensuring high conversion of the chloroethyl linker.

Protocol B: Regioselective Vilsmeier-Haack Formylation

Objective: Introduction of an aldehyde group to the aromatic ring to create 4-(2-chloroethoxy)-2-methoxybenzaldehyde .[1] This enables further elaboration via reductive amination or Knoevenagel condensation.[1]

Mechanistic Insight

The 1,3-dialkoxy substitution pattern highly activates the benzene ring. The Vilsmeier reagent (DMF +


) is a mild electrophile. Substitution is directed para  to the alkoxy groups.
  • Position 4: Para to the chloroethoxy group. Sterically accessible.

  • Position 6: Para to the methoxy group.[4][5][6] Sterically accessible.

  • Result: Typically a mixture, with Position 4 often favored due to the slightly larger steric bulk of the chloroethoxy group pushing substitution away from itself (ortho-effect), though electronic separation is difficult. Isomer separation is required.[1]

Protocol

Reagents:

  • Substrate: 1-(2-Chloroethoxy)-3-methoxybenzene (10 mmol)[1]

  • Reagent: Phosphorus Oxychloride (

    
    ) (12 mmol)
    
  • Solvent/Reagent: DMF (50 mmol, 5 equiv) - Acts as both reactant and solvent.

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a dry flask under

    
    , cool DMF (5 mL) to 0°C. Dropwise add 
    
    
    
    (1.1 mL). Stir for 30 min until a white semi-solid iminium salt forms.
  • Substrate Addition: Dissolve the substrate in minimal DMF (2 mL) and add dropwise to the pre-formed reagent at 0°C.

  • Heating: Warm to RT, then heat to 60–70°C for 4 hours.

    • Caution: Do not overheat (>90°C) to avoid cleavage of the chloroethyl ether.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (50 g) containing Sodium Acetate (buffer). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine.[1][2][4]

  • Analysis:

    
     NMR will show a distinct aldehyde singlet (~10.2 ppm).[1]
    

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (Alkylation) Incomplete conversion of Chloride.[1]Add 0.5 eq more KI. Switch solvent to MEK (higher boiling point).
Styrene Formation Elimination side reaction.[1]Reaction temperature too high or base too strong.[1] Switch from

to

.
Dark Tarry Product (Formylation) Polymerization or ether cleavage.Strictly control Temp < 70°C. Ensure

is added at 0°C.
Analytical Validation (Expected Data)
  • 
     NMR (CDCl3, 400 MHz): 
    
    • Starting Material:

      
       3.80 (s, 3H, 
      
      
      
      ), 3.82 (t, 2H,
      
      
      ), 4.25 (t, 2H,
      
      
      ).
    • Product (N-Alkylated): The triplet at 3.82 ppm (

      
      ) shifts upfield to ~2.8 ppm (
      
      
      
      ) and broadens.
    • Product (Formylated): New singlet at

      
       10.2–10.4 ppm (CHO).
      

References

  • Finkelstein Reaction Mechanism & Conditions

    • Organic Chemistry Portal.[1][7] "Finkelstein Reaction."[1][7][8][9][10][11]

    • [Link]

  • Vilsmeier-Haack Formylation of Electron-Rich Arenes

    • MDPI Molecules.[1] "Synthesis and Characterization of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction."[1][12] (Demonstrates formylation on alkoxy-substituted rings).

    • [Link][6]

  • Synthesis of Arylpiperazine Ligands (GPCR Context)

    • National Institutes of Health (PMC). "Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives" (Contextualizes the use of phenoxy-alkyl linkers in medicinal chemistry).
    • [Link]

  • General Reactivity of Piperazines

    • BenchChem Application Notes.[1][13] "Acylation and Alkylation of Piperazine."[1]

Sources

Method

Application Note: Analytical Protocols for 1-(2-Chloroethoxy)-3-methoxybenzene

This guide outlines the analytical strategy for 1-(2-Chloroethoxy)-3-methoxybenzene (CAS: 1670-87-7), a critical alkylating intermediate often encountered in the synthesis of phenylpiperazine-class antipsychotics (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical strategy for 1-(2-Chloroethoxy)-3-methoxybenzene (CAS: 1670-87-7), a critical alkylating intermediate often encountered in the synthesis of phenylpiperazine-class antipsychotics (e.g., Aripiprazole).

Due to the presence of the chloroethoxy moiety, this compound acts as an alkylating agent and is classified as a Potential Genotoxic Impurity (PGI) . Consequently, analytical methods must achieve trace-level sensitivity (ppm to ppb range) compliant with ICH M7 guidelines.

Molecule Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure 3-(2-Chloroethoxy)anisoleChromophore: Benzene ring (UV active @ ~215 nm, 275 nm). Mass: ~186.6 Da.
Classification Alkyl Halide / EtherReactivity: Potential alkylating agent (Genotoxic).[1]
Boiling Point >250°C (Predicted)GC-MS: Requires Liquid Injection (Headspace unsuitable).
Polarity Lipophilic (LogP ~2.5–3.0)HPLC: Retains well on C18; elutes in high organic %.

Synthesis & Impurity Context (Pathway Diagram)

Understanding the origin of the impurity is vital for specificity. The diagram below illustrates the formation of the target impurity and its downstream conversion to the API (Aripiprazole analog), highlighting where control is required.

SynthesisPathway cluster_legend Legend Start 3-Methoxyphenol Target 1-(2-Chloroethoxy)- 3-methoxybenzene (Target Impurity) Start->Target Alkylation (K2CO3, DMF) Reagent 1-Bromo-2-chloroethane Reagent->Target API Aripiprazole (Intermediate/API) Target->API Nucleophilic Subst. (NaI, CH3CN) Piperazine 1-(2,3-Dichlorophenyl) piperazine Piperazine->API Genotoxic Genotoxic Impurity Safe Stable Intermediate

Caption: Synthesis pathway showing the target alkyl halide impurity as a precursor to the final drug substance.

Protocol A: Trace Analysis by GC-MS (Gold Standard)

Objective: Quantification of PGI levels (Limit of Quantitation < 1.0 ppm) in Drug Substance. Rationale: GC-MS is preferred over HPLC for alkyl halides due to superior resolution of structurally similar halo-alkanes and high sensitivity in SIM mode.

Instrumentation & Conditions[1][2][3][4][5][6]
  • System: Agilent 7890/5977 GC-MS (or equivalent Single Quadrupole).

  • Column: DB-624 UI (Ultra Inert) or VF-624ms (30 m × 0.25 mm × 1.4 µm).

    • Why: The "624" phase (Cyanopropylphenyl) is designed for volatile halogenated compounds, providing better peak shape for polarizable alkyl halides than a standard 5% phenyl column.

ParameterSettingRationale
Inlet Splitless (Pulse: 30 psi for 0.5 min)Maximizes sensitivity for trace impurities.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 20°C/min → 240°C (5 min)Slow ramp not required; target is high boiling.
Transfer Line 280°CPrevents condensation of the analyte.
Ion Source EI (70 eV), 230°CStandard Electron Ionization.
MS Detection: SIM Mode Setup

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

  • Target Ion (Quant): 186 m/z (Molecular Ion, M+).

  • Qualifier Ions:

    • 107 m/z (Methoxybenzene fragment, [M-C2H4Cl]+).

    • 188 m/z (Isotope M+2, confirms Chlorine signature).

  • Dwell Time: 100 ms per ion.

Sample Preparation (Liquid Injection)
  • Diluent: Dichloromethane (DCM) or Methanol (depending on API solubility). DCM is preferred for extraction efficiency.

  • Stock Prep: Dissolve 10 mg Reference Standard in 100 mL Diluent (100 ppm).

  • Sample Prep: Dissolve 50 mg API in 1.0 mL Diluent.

  • Derivatization: None required.

Protocol B: RP-HPLC Method (Process Control)

Objective: Routine monitoring during synthesis (Limit of Quantitation ~0.05%). Rationale: Reverse-phase chromatography is robust for separating the non-polar ether from the more polar phenolic starting material.

Instrumentation & Conditions[1][2][3][4][5][6]
  • System: HPLC with PDA or UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

    • Why: High surface area C18 provides strong retention for the lipophilic chloroethoxy group, separating it from the phenol precursor.

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 275 nm (Selectivity) or 215 nm (Sensitivity)
Injection Vol 10 µL
Gradient Profile
Time (min)% BEvent
0.030Initial Hold
2.030Elute polar salts/phenol
12.090Gradient ramp to elute Target
15.090Wash
15.130Re-equilibration
System Suitability Criteria
  • Resolution (Rs): > 2.0 between 3-Methoxyphenol and 1-(2-Chloroethoxy)-3-methoxybenzene.

  • Tailing Factor: < 1.5 for the target peak.

  • RSD (n=6): < 2.0% for peak area (at 100% specification level).

Method Validation Strategy (ICH Q2(R2))

To ensure the reliability of the trace GC-MS method, the following validation workflow is required.

ValidationWorkflow Spec Specificity (Blank vs. Spiked Matrix) Lin Linearity (LOQ to 150% of Limit) Spec->Lin Acc Accuracy (Spike Recovery @ 3 Levels) Lin->Acc Decision Pass Criteria? Acc->Decision Report Final Method SOP Generation Decision->Report Yes Fail Re-optimize Extraction/Split Ratio Decision->Fail No Fail->Spec

Caption: Validation workflow emphasizing the critical path from Specificity to Accuracy.

Key Validation Parameters:
  • Specificity: Inject the API (Aripiprazole) without the impurity. Ensure no interference at the retention time of the target (approx 12-14 min in GC).

  • LOD/LOQ Determination: Determine the Signal-to-Noise (S/N) ratio.

    • LOD: S/N ≥ 3:1

    • LOQ: S/N ≥ 10:1

  • Accuracy: Spike the API solution with the impurity at 0.5, 1.0, and 1.5 times the specification limit. Recovery must be 80–120%.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Reddy, G. V. R., et al. (2010) .[2] Identification of degradation products in aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. Link

  • Kukoc-Modun, L., et al.Validation of an HPLC Method for the Determination of Aripiprazole and its Impurities.
  • Liu, D. Q., et al. (2010) . Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of 1-(2-Chloroethoxy)-3-methoxybenzene

This document provides a comprehensive guide for the safe handling, storage, and disposal of 1-(2-Chloroethoxy)-3-methoxybenzene (CAS No. 102877-31-6).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the safe handling, storage, and disposal of 1-(2-Chloroethoxy)-3-methoxybenzene (CAS No. 102877-31-6). As a halogenated aromatic ether, this compound requires stringent safety protocols to mitigate risks associated with its chemical class, which includes potential toxicity and reactivity. These protocols are designed for researchers, scientists, and drug development professionals to ensure personal safety and experimental integrity.

Compound Identification and Hazard Profile

1-(2-Chloroethoxy)-3-methoxybenzene is an organic compound utilized in synthetic chemistry. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guide establishes a robust safety profile by extrapolating data from structurally analogous compounds, namely other chlorinated aromatic ethers. This approach is a standard practice in chemical safety assessment for novel or less-documented substances.[1]

Physicochemical Data

The fundamental properties of 1-(2-Chloroethoxy)-3-methoxybenzene are summarized below. The flash point indicates that it is a combustible liquid.

PropertyValueSource
CAS Number 102877-31-6[2]
Molecular Formula C₉H₁₁ClO₂[2]
Molecular Weight 186.635 g/mol [2]
Density 1.129 g/cm³[2]
Boiling Point 270.836 °C at 760 mmHg[2]
Flash Point 106.241 °C[2]
Inferred Toxicological Hazards

Based on GHS classifications of structurally similar compounds like 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene and 1-chloro-3-methoxybenzene, the following hazards should be assumed.[3][4]

Hazard ClassGHS Hazard Statement (H-Code)Inferred Effects & Precautions
Acute Toxicity, Oral H302: Harmful if swallowedDo not ingest. Wash hands thoroughly after handling and before eating or drinking. If swallowed, seek immediate medical attention.[5]
Skin Corrosion/Irritation H315: Causes skin irritationAvoid direct contact with skin. Wear appropriate chemical-resistant gloves and a lab coat.[4][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear chemical safety goggles. If splashes are possible, use a face shield in conjunction with goggles.[4]
STOT - Single Exposure H335: May cause respiratory irritationHandle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[4]

The presence of a chlorinated alkyl chain and an aromatic ether moiety suggests that this compound could pose additional risks, including potential liver and kidney effects upon prolonged or high-level exposure, similar to other chlorinated aromatic compounds.[7][8] All waste must be treated as hazardous.[9][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.[11]

Engineering Controls
  • Primary Containment: All handling of 1-(2-Chloroethoxy)-3-methoxybenzene, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood to prevent inhalation exposure.[9]

  • Ventilation: The laboratory must be well-ventilated to ensure fugitive emissions are properly diluted and exhausted.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[11][13]

Protection TypeSpecificationRationale & Best Practices
Eye/Face Protection Chemical splash goggles conforming to EN166 or NIOSH standards. A face shield should be worn over goggles during bulk transfers or operations with a high splash risk.[14]Protects against splashes and vapors that can cause serious eye irritation. Safety glasses are insufficient as they do not provide a seal around the eyes.[14][15]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Ethers can permeate some glove materials quickly.[16] Check manufacturer's compatibility data. Inspect gloves before use and use proper removal techniques to avoid skin contamination. Change gloves immediately if contaminated or after extended use (e.g., every 1-2 hours).[15][17]
Body Protection A buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn for larger-scale work.Provides a barrier against incidental skin contact. Clothing worn underneath should be non-synthetic and cover legs completely.[9][15]
Respiratory Protection Not required for standard operations within a fume hood.In the event of a large spill or failure of engineering controls, a full-face respirator with an appropriate organic vapor/acid gas cartridge may be necessary for emergency response personnel.[18]

Protocols for Safe Handling and Use

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.[13]

  • Don PPE: Put on all required PPE as detailed in Section 2.2.

  • Aliquotting and Transfer: Perform all transfers of the liquid compound within the fume hood. Use a calibrated pipette or syringe to minimize drips and aerosol generation. Keep the primary container sealed when not in use.

  • Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner. Be aware of potential exothermic reactions, especially if mixing with strong acids or oxidizing agents.

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.

  • Waste Collection: Segregate and collect all contaminated materials (e.g., pipette tips, gloves, absorbent paper) in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Doff PPE and Hygiene: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water immediately after work is completed.[19]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Verify Fume Hood & Clear Workspace don_ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep->don_ppe handle 3. Aliquot & Transfer Compound don_ppe->handle reaction 4. Perform Experiment handle->reaction decon 5. Decontaminate Surfaces & Glassware reaction->decon waste 6. Dispose of Contaminated Materials in Hazardous Waste decon->waste wash 7. Doff PPE & Wash Hands Thoroughly waste->wash

Caption: Standard operating procedure for handling 1-(2-Chloroethoxy)-3-methoxybenzene.

Storage and Stability Management

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations like peroxide formation, a known risk for ethers.[16][20]

Storage Conditions
  • Container: Store in the original, tightly sealed, and properly labeled container.[6][18]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[19][21] The compound should be stored inside a dedicated flammable liquid storage cabinet.[12][22]

  • Environment: Protect from light, air, and heat sources.[16][21] Do not store above 30°C.[21]

  • Peroxide Prevention: As an ether, this compound may form explosive peroxides upon prolonged exposure to air and light.[16] It is crucial to date the container upon receipt and again upon opening.[12] If the compound is stored for more than one year after opening, it should be tested for the presence of peroxides before use.[12] Never open a container if crystalline solids (potential peroxides) are observed around the cap or in the liquid.[16]

Chemical Incompatibilities
  • Store separately from strong oxidizing agents, peroxides, and strong acids to prevent violent reactions.[12][16]

Storage Protocol Diagram

G compound 1-(2-Chloroethoxy)-3-methoxybenzene in Tightly Sealed Container (Dated upon receipt & opening) cabinet Flammable Liquid Storage Cabinet compound->cabinet area Cool, Dry, Well-Ventilated Area cabinet->area incompatibles Incompatible Materials (Oxidizers, Strong Acids) area->incompatibles  Segregated From

Sources

Method

Protocol for the purification of 1-(2-Chloroethoxy)-3-methoxybenzene by column chromatography

An Application Note and Detailed Protocol for the Purification of 1-(2-Chloroethoxy)-3-methoxybenzene by Column Chromatography Authored by: A Senior Application Scientist Abstract This document provides a comprehensive g...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Purification of 1-(2-Chloroethoxy)-3-methoxybenzene by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the purification of 1-(2-chloroethoxy)-3-methoxybenzene, an organic intermediate, using normal-phase column chromatography. The protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step methodology grounded in established chromatographic principles. We emphasize a systematic approach, beginning with the development of an optimal mobile phase via Thin Layer Chromatography (TLC), followed by efficient column packing, sample application, and fraction analysis. This guide explains the causal reasoning behind each procedural step to empower the user with a deep understanding of the separation process, ensuring high purity of the final compound.

Introduction: The Importance of Purification

1-(2-Chloroethoxy)-3-methoxybenzene is a valuable building block in organic synthesis, often used in the construction of more complex molecular architectures. The purity of such intermediates is paramount, as contaminants can lead to side reactions, low yields, and difficulties in the purification of subsequent products. The most common synthesis route, a Williamson ether synthesis, may result in residual starting materials and side-products. Therefore, a robust purification method is essential.

Normal-phase column chromatography is a fundamental and widely used technique for the purification of small organic molecules.[1][2] It separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[3][4] This application note details a reliable protocol for the purification of 1-(2-chloroethoxy)-3-methoxybenzene on a laboratory scale using silica gel.

Principles of Separation: A Polarity-Driven Process

The success of this purification hinges on the principles of normal-phase chromatography. The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase, or eluent, is a low-polarity organic solvent system.

Molecules in the crude mixture are introduced to the top of the column and travel down with the flow of the eluent. The separation occurs because:

  • Polar compounds interact strongly with the polar silica gel and are adsorbed more tightly. They move down the column slowly.

  • Non-polar compounds have weaker interactions with the silica gel and spend more time dissolved in the mobile phase. They move down the column quickly.

Our target molecule, 1-(2-chloroethoxy)-3-methoxybenzene, possesses moderate polarity. Potential impurities, such as the starting material 3-methoxyphenol, are significantly more polar due to the hydroxyl group. Other byproducts or excess reagents may be less polar. By carefully selecting a mobile phase, we can create a "sweet spot" where the target compound travels at a moderate pace, well-separated from more polar and less polar impurities.

Diagram: Conceptual Overview of Separation

A visual representation of how compounds with different polarities separate on a silica gel column.

G A 1. Solvent System Development (TLC) B 2. Column Packing (Slurry Method) A->B Select Eluent C 3. Sample Preparation & Loading B->C D 4. Elution with 90:10 Hexane:EtOAc C->D E 5. Collect Fractions Sequentially D->E F 6. Analyze Fractions by TLC E->F Monitor Progress G 7. Combine Pure Fractions F->G Identify Product H 8. Solvent Removal (Rotary Evaporator) G->H I 9. Final Product: Pure Compound H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Chloroethoxy)-3-methoxybenzene

Welcome to the technical support center for 1-(2-Chloroethoxy)-3-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Chloroethoxy)-3-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this key chemical intermediate. We will move beyond simple protocols to address the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your purification strategy effectively.

Introduction: Understanding the Purification Challenge

1-(2-Chloroethoxy)-3-methoxybenzene is a liquid aromatic ether whose purification is often complicated by the presence of structurally similar impurities and its susceptibility to degradation under certain conditions. The most common synthetic route is a variation of the Williamson Ether Synthesis, reacting a salt of 3-methoxyphenol with an electrophile like 1,2-dichloroethane.[1][2] This synthesis, while effective, can generate a challenging mixture of unreacted starting materials and reaction byproducts that require a multi-step purification approach.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address the specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(2-Chloroethoxy)-3-methoxybenzene?

A1: The impurity profile is heavily dependent on the specific reaction conditions, but it typically arises from the Williamson Ether Synthesis pathway.[3] Expect to encounter:

  • Unreacted Starting Materials:

    • 3-Methoxyphenol: A phenolic compound that is acidic and can often be the most significant impurity if the reaction does not go to completion.

    • 1,2-Dichloroethane: A volatile and non-polar starting material.

  • Reaction Byproducts:

    • 1,2-bis(3-methoxyphenoxy)ethane: Formed if the product reacts with a second molecule of 3-methoxyphenoxide. This is a high-boiling, symmetrical ether.

    • 2-(3-methoxyphenoxy)ethanol: Arises from the hydrolysis of the target compound or from the reaction of 3-methoxyphenoxide with 2-chloroethanol (a potential hydrolysis product of 1,2-dichloroethane).

    • Elimination Products: Strong basic conditions can promote the E2 elimination of HCl from 1,2-dichloroethane to form vinyl chloride, which will likely evaporate, regenerating the 3-methoxyphenol starting material.[4]

Q2: After my reaction work-up, the crude product is a dark brown or black oil. What causes this discoloration and how can I fix it?

A2: Dark coloration typically indicates the presence of oxidized phenolic impurities. Phenols, especially under basic conditions used for the Williamson synthesis, are susceptible to air oxidation, forming highly colored quinone-type species. To mitigate this:

  • Prevention: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Removal:

    • Activated Carbon (Charcoal) Treatment: After dissolving the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate), add a small amount of activated charcoal (1-2% by weight).[5]

    • Stir for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of Celite® to remove the charcoal and the adsorbed colored impurities. Be aware that this can sometimes lead to a slight loss of product due to adsorption.[5]

Q3: How do I effectively remove unreacted 3-methoxyphenol from the crude product?

A3: The most effective method is an acid-base liquid-liquid extraction , which exploits the acidic nature of the phenol.[6] Unreacted 3-methoxyphenol will be deprotonated by a basic aqueous solution, forming the water-soluble sodium 3-methoxyphenoxide salt, which is then extracted from the organic layer.

  • Procedure: During the work-up, wash the organic layer (containing your crude product dissolved in a solvent like ethyl acetate or diethyl ether) 2-3 times with a 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.

  • Validation: To confirm the removal, you can spot the organic layer on a TLC plate against a standard of 3-methoxyphenol. The spot corresponding to the phenol should be absent after the washes.

Q4: What is the most appropriate primary purification technique: vacuum distillation or column chromatography?

A4: The choice depends on the specific impurities present and the scale of your reaction.

  • Vacuum Distillation: This is the preferred method for large-scale purification, especially if the primary impurities have significantly different boiling points.[7][8] Given the high boiling point of 1-(2-Chloroethoxy)-3-methoxybenzene (270.8 °C at atmospheric pressure), vacuum distillation is essential to prevent thermal decomposition.[9] It is excellent for removing low-boiling starting materials like 1,2-dichloroethane and high-boiling byproducts like 1,2-bis(3-methoxyphenoxy)ethane.

  • Column Chromatography: This is a highly versatile technique, ideal for smaller scales or when distillation fails to separate impurities with similar boiling points.[6][10] It separates compounds based on polarity. Since the product is moderately polar, a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.[6][11]

Q5: My product appears to be degrading on the silica gel column, leading to low yields. What can I do?

A5: This is a common issue, as silica gel is acidic and can catalyze the hydrolysis of the chloroethoxy group or other degradation pathways.[10]

  • Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (~1%), in your non-polar solvent before packing the column.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) or Florisil® are excellent alternatives for compounds that are sensitive to acid.[10]

  • Use an Alternative Method: If decomposition is severe, avoid chromatography altogether and rely on vacuum distillation followed by chemical washes if necessary.

Q6: How should I properly store the purified 1-(2-Chloroethoxy)-3-methoxybenzene?

A6: The compound is stable if stored correctly.[12] To ensure long-term integrity:

  • Container: Store in a tightly sealed, dry container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and oxidation.

  • Temperature: Keep refrigerated (2-8 °C is common) and protect from direct sunlight and heat.[12][13] Avoid extreme temperatures; do not store below -10 °C or above 30 °C for extended periods.[12]

Section 2: Troubleshooting Purification Workflows

This section provides solutions to common problems encountered during the purification process.

Workflow Decision Diagram

The following diagram outlines a logical workflow for selecting the appropriate purification strategy after the initial reaction work-up.

Purification_Workflow start Crude Product (Post-Workup) check_phenol Unreacted 3-Methoxyphenol Present? (Check by TLC/GC) start->check_phenol base_wash Perform Basic Wash (e.g., 1M NaOH) check_phenol->base_wash Yes check_bp Significant Boiling Point Difference Between Product and Impurities? check_phenol->check_bp No / Trace base_wash->check_bp distillation Purify by Vacuum Distillation check_bp->distillation Yes chromatography Purify by Column Chromatography check_bp->chromatography No final_product Pure Product (Verify by GC/NMR) distillation->final_product check_stability Product Stable on Silica Gel? chromatography->check_stability alt_chrom Use Alumina Column or Deactivated Silica Gel check_stability->alt_chrom No check_stability->final_product Yes alt_chrom->final_product General_Workflow cluster_synthesis Synthesis cluster_workup Initial Cleanup cluster_purification Primary Purification cluster_analysis Final Analysis & Storage reaction Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base Wash) reaction->extraction drying Dry & Concentrate extraction->drying purify Vacuum Distillation OR Column Chromatography drying->purify analysis Purity Check (GC-MS, NMR, HPLC) purify->analysis storage Store Under Inert Gas at 2-8 °C analysis->storage

Sources

Optimization

Identification and removal of impurities in 1-(2-Chloroethoxy)-3-methoxybenzene

Welcome to the technical support center for 1-(2-Chloroethoxy)-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Chloroethoxy)-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and removing impurities encountered during its synthesis and purification. The information herein is structured to address specific experimental challenges in a direct, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Question 1: What is the most common synthetic route for 1-(2-Chloroethoxy)-3-methoxybenzene and what are its inherent impurity risks?

Answer: The most prevalent and industrially scalable method for synthesizing 1-(2-Chloroethoxy)-3-methoxybenzene is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, 3-methoxyphenol is deprotonated by a strong base (like sodium hydride or potassium carbonate) to form the 3-methoxyphenoxide ion.[2] This phenoxide then attacks an electrophilic chloro-alkylating agent, typically 1,2-dichloroethane.

The primary risk stems from the bifunctional nature of 1,2-dichloroethane and the reactivity of the phenoxide. Key impurities arise from:

  • Incomplete reaction: Leaving residual starting materials.

  • Secondary reaction: The product of the first reaction can react again.

  • Side reactions: Such as elimination, although less common with primary halides.[3]

dot graph "synthesis_overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label = "Fig 1. Synthetic overview and common resulting species."; fontsize = 9; fontname = "Arial"; } dot

Question 2: I have an unexpected peak in my GC-MS analysis. What are the most probable impurities I should be looking for?

Answer: Beyond unreacted starting materials, the most common process-related impurity is the "dimer" or bis-adduct, 1,2-bis(3-methoxyphenoxy)ethane . This forms when a molecule of 3-methoxyphenoxide reacts with both ends of the 1,2-dichloroethane molecule. Its formation is favored if the concentration of the phenoxide is high relative to the dichloroethane.

Another potential impurity is 2-(3-methoxyphenoxy)ethanol . This can arise from the hydrolysis of the chloro-group in your target molecule during aqueous work-up, especially if the pH is not well-controlled or if the mixture is heated for an extended period.

A summary of common impurities is provided in the table below.

Impurity NameChemical StructureMolecular Weight ( g/mol )Common Origin
3-Methoxyphenol C₇H₈O₂124.14Unreacted Starting Material
1,2-Dichloroethane C₂H₄Cl₂98.96Unreacted Starting Material
1,2-bis(3-methoxyphenoxy)ethane C₁₆H₁₈O₄274.31Dimerization/Secondary Reaction
2-(3-methoxyphenoxy)ethanol C₉H₁₂O₃168.19Hydrolysis of Product
Residual Solvents (e.g., Acetonitrile) CH₃CN41.05Reaction/Work-up Solvent

Question 3: Which analytical techniques are best suited for identifying and quantifying these impurities?

Answer: A multi-technique approach is recommended for unambiguous identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying and quantifying volatile and semi-volatile impurities.[4] It provides excellent separation and structural information from the mass spectra. You can identify unreacted starting materials, the desired product, and the dimer byproduct based on their distinct retention times and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is ideal for quantifying non-volatile impurities and for samples that may decompose at high temperatures in a GC inlet.[5][6] A reverse-phase method (e.g., using a C18 column) can effectively separate the polar starting material (3-methoxyphenol) from the more non-polar product and dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying impurities if they are present in sufficient concentration (>1-5%).[7] For instance, the dimer will show characteristic symmetry in its NMR spectrum, while the hydrolysis product will feature a distinct hydroxyl proton signal.

Part 2: Troubleshooting Guide & Impurity Remediation

Problem 1: My reaction yield is low, and I have a significant amount of unreacted 3-methoxyphenol.

Causality: This issue typically points to three potential root causes:

  • Ineffective Deprotonation: The base used was not strong enough or was used in insufficient quantity to fully convert the 3-methoxyphenol to its corresponding phenoxide.

  • Reaction Conditions: The reaction temperature may be too low, or the reaction time too short, leading to incomplete conversion. Williamson ether syntheses often require heating to proceed at a reasonable rate.[8]

  • Poor Nucleophile Quality: The phenoxide may have degraded due to moisture or oxidative side reactions.

Troubleshooting Steps & Solutions:

  • Base Selection: Ensure you are using a suitable base. For phenols, potassium carbonate (K₂CO₃) is often sufficient and easier to handle than sodium hydride (NaH). Ensure the base is anhydrous.

  • Stoichiometry: Use at least a slight molar excess of the base (e.g., 1.1 to 1.5 equivalents) relative to the 3-methoxyphenol.

  • Temperature & Time: Increase the reaction temperature (e.g., to 80°C in DMF or acetonitrile) and monitor the reaction progress over time using TLC or GC to determine the optimal reaction duration.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially when using highly reactive bases like NaH.[2]

Problem 2: My primary impurity is the high-molecular-weight 1,2-bis(3-methoxyphenoxy)ethane.

Causality: This is a classic problem of stoichiometry in reactions with difunctional reagents. The newly formed 1-(2-Chloroethoxy)-3-methoxybenzene is competing with the starting 1,2-dichloroethane for the remaining 3-methoxyphenoxide.

dot graph "dimer_formation" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption { label = "Fig 2. Competing reaction pathways leading to dimer formation."; fontsize = 9; fontname = "Arial"; } dot

Troubleshooting Steps & Solutions:

  • Adjust Stoichiometry: The most effective solution is to use a significant molar excess of 1,2-dichloroethane (e.g., 3 to 10 equivalents). This statistically favors the reaction of the phenoxide with a fresh molecule of 1,2-dichloroethane rather than with the already-reacted product.

  • Slow Addition: Adding the 3-methoxyphenol/base mixture slowly to the heated solution of 1,2-dichloroethane can also help maintain a high local concentration of the dichloro-reagent, suppressing the secondary reaction.

  • Purification: If the dimer has already formed, it can be removed. Due to its higher molecular weight and lower volatility, it can often be separated from the desired product by vacuum distillation . Alternatively, column chromatography on silica gel can provide excellent separation, as the dimer is significantly less polar than the starting phenol and slightly less polar than the desired product.

Problem 3: My final product is contaminated with 2-(3-methoxyphenoxy)ethanol after work-up and purification.

Causality: The C-Cl bond in the chloroethoxy group is susceptible to nucleophilic attack by water (hydrolysis), especially under basic conditions or upon heating during solvent removal.

Troubleshooting Steps & Solutions:

  • Controlled Work-up: During the aqueous work-up, neutralize the reaction mixture to a pH of ~7 before extraction. Avoid prolonged exposure to strongly basic or acidic conditions.

  • Temperature Management: When removing solvents under reduced pressure (e.g., via rotary evaporation), use the lowest possible water bath temperature that still allows for efficient evaporation.

  • Purification Strategy: This impurity is more polar than the desired product due to the hydroxyl group. It can be effectively removed using column chromatography. A gradient elution starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity will elute the desired product first, leaving the more polar hydrolysis product on the column to be eluted later.

Part 3: Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This protocol provides a general method for separating and identifying the target compound and its key impurities.

  • Instrumentation: Standard Gas Chromatograph with a Mass Spectrometric detector.[9]

  • Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent 5% phenyl-methylpolysiloxane column.[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet:

    • Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for major component analysis).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Detector:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 m/z.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Expected Elution Order & Key Ions:

  • 1,2-Dichloroethane: Early eluting peak. Key m/z: 62, 64 (Cl isotope pattern), 98, 100 (M⁺).

  • 3-Methoxyphenol: Key m/z: 124 (M⁺), 109 (M-CH₃)⁺, 81.

  • 1-(2-Chloroethoxy)-3-methoxybenzene (Product): Key m/z: 186, 188 (M⁺, Cl pattern), 123 (M-CH₂CH₂Cl)⁺, 95.

  • 1,2-bis(3-methoxyphenoxy)ethane (Dimer): Late eluting peak. Key m/z: 274 (M⁺), 123 (cleavage at ether linkage).

Protocol 2: HPLC Method for Quantification

This protocol is suitable for quantifying the polar starting material and potential hydrolysis byproduct.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 40% B.

    • 2-15 min: Ramp from 40% B to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-20 min: Return to 40% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.[7]

  • Injection Volume: 10 µL.

Expected Elution Order:

  • 2-(3-methoxyphenoxy)ethanol (if present, most polar).

  • 3-Methoxyphenol .

  • 1-(2-Chloroethoxy)-3-methoxybenzene .

  • 1,2-bis(3-methoxyphenoxy)ethane (least polar, longest retention time).

Protocol 3: Purification by Vacuum Distillation

This method is effective for removing the less volatile dimer impurity from the product on a larger scale.

  • Setup: Assemble a standard short-path distillation apparatus suitable for vacuum operation. Use a vacuum pump capable of reaching <1 mmHg.

  • Charge the Flask: Add the crude product mixture to the distillation flask.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • First Fraction: Any residual low-boiling solvents or starting materials will distill first.

    • Product Fraction: Collect the fraction corresponding to the boiling point of 1-(2-Chloroethoxy)-3-methoxybenzene at the operating pressure.

    • Residue: The high-boiling dimer, 1,2-bis(3-methoxyphenoxy)ethane, will remain in the distillation flask.

  • Analysis: Analyze the collected product fraction by GC-MS or HPLC to confirm purity.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]

  • Semantic Scholar. (n.d.). HPLC Method Properties. Retrieved from Semantic Scholar. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • SIELC Technologies. (n.d.). Benzene, 1-chloro-3-methoxy-2-methyl-. Retrieved from SIELC Technologies. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Name of Reaction. (n.d.). Williamson Ether Synthesis. Retrieved from Name of Reaction. [Link]

  • Google Patents. (n.d.). US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
  • Google Patents. (n.d.). EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry. [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from NIES. [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from Agilent Technologies. [Link]

  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and. Retrieved from The Royal Society of Chemistry. [Link]

  • Defense Technical Information Center. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from DTIC. [Link]

  • Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES. Retrieved from Eurofins. [Link]

  • ScienceDirect. (2024, May 5). Novel extraction methods and compound-specific isotope analysis of methoxychlor in environmental water and aquifer slurry sample. Retrieved from ScienceDirect. [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Retrieved from ResearchGate. [Link]

  • Agilent Technologies. (n.d.). GC AND GC/MS. Retrieved from Agilent Technologies. [Link]

  • ResearchGate. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from ResearchGate. [Link]

  • PubMed. (n.d.). Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. Retrieved from PubMed. [Link]

  • PrepChem.com. (n.d.). Preparation of 1,2,3-trimethoxybenzene. Retrieved from PrepChem.com. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS. Retrieved from Shimadzu. [Link]

  • Innoscience. (2025, August 26). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from Innoscience. [Link]

  • PubMed. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from PubMed. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. [Link]

  • Eawag-BBD. (n.d.). Chlorobenzene Degradation Pathway. Retrieved from Eawag-BBD. [Link]

  • LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from LECO. [Link]

  • MDPI. (n.d.). Chlorobenzene Removal Using DBD Coupled with CuO/γ-Al2O3 Catalyst. Retrieved from MDPI. [Link]

  • EPA. (n.d.). 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE Env. Fate/Transport. Retrieved from EPA. [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Retrieved from ResearchGate. [Link]

Sources

Troubleshooting

Preventing decomposition of 1-(2-Chloroethoxy)-3-methoxybenzene during reactions

Topic: Prevention of Decomposition During Synthesis & Storage Status: Operational | Updated: October 2023 Audience: Medicinal Chemists, Process Engineers CAS: 102877-31-6[1] Executive Summary: The Stability Paradox 1-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decomposition During Synthesis & Storage

Status: Operational | Updated: October 2023 Audience: Medicinal Chemists, Process Engineers CAS: 102877-31-6[1]

Executive Summary: The Stability Paradox

1-(2-Chloroethoxy)-3-methoxybenzene is a bifunctional linker widely used in medicinal chemistry (e.g., GPCR ligand synthesis).[1] Its utility lies in the differential reactivity of its two ether groups:

  • The Aryl-Methyl Ether (Position 3): Robust, requires harsh conditions to cleave.

  • The Chloroethyl Ether (Position 1): Highly labile. This is your critical failure point.

The Core Problem: The


-hydrogen on the chloroethyl chain is acidic enough to undergo E2 elimination  under basic conditions, generating a reactive vinyl ether. This side reaction competes directly with your intended nucleophilic substitution (

).

Diagnostic Dashboard: Is Your Reaction Failing?

Use this quick diagnostic table to identify if decomposition is occurring in your current workflow.

SymptomLikely CauseMechanism
New non-polar spot on TLC (Higher

)
Base too strong / Temp too highE2 Elimination (Formation of 1-(vinyloxy)-3-methoxybenzene)
Loss of ethyl chain (Phenol formation)Acidic workup of vinyl etherHydrolysis of the vinyl ether intermediate
"Missing" Methyl group (NMR)Strong Lewis Acid (

,

)
Ether Cleavage (Demethylation)
Explosive/White crystals in cap Long-term storage + AirPeroxide Formation (

-oxidation)

Troubleshooting Guides

Issue #1: The "Disappearing" Starting Material (E2 Elimination)

Scenario: You are attempting to alkylate an amine or phenol using this linker. You add a base (e.g.,


, 

), but the product yield is low, and the starting material is consumed rapidly without forming the desired product.

Root Cause: The chloroethyl ether moiety is prone to Dehydrohalogenation . Strong, bulky bases abstract the


-proton, expelling the chloride ion to form a vinyl ether. This vinyl ether is useless for alkylation and degrades upon workup.

The Mechanism of Failure:

Figure 1: The decomposition pathway from chloroethyl ether to vinyl ether and subsequent hydrolysis.

Corrective Protocol: The "Soft Base" Approach To favor Substitution (


) over Elimination (

), you must manipulate the kinetics:
  • Switch Bases: Replace alkoxides (

    
    , 
    
    
    
    ) or hydrides (
    
    
    ) with carbonate bases (
    
    
    ,
    
    
    ). Carbonates are generally not basic enough to deprotonate the
    
    
    -carbon rapidly.
  • Solvent Choice: Use Acetonitrile (MeCN) or DMF . While DMF promotes

    
    , it can also accelerate E2 if heated. MeCN is safer for temperature control.
    
  • The "Finkelstein" Boost: Add 10-20 mol% NaI (Sodium Iodide) . This converts the alkyl chloride to an alkyl iodide in situ. The iodide is a better leaving group, accelerating the

    
     reaction rate so it outcompetes the E2 elimination.
    
Issue #2: Lewis Acid Sensitivity

Scenario: You are attempting to modify the benzene ring (e.g., Friedel-Crafts acylation) or demethylate the methoxy group using


.

Root Cause: Ether oxygen atoms are Lewis bases. Strong Lewis acids coordinate to the ether oxygen. While the aryl-methyl ether (position 3) cleaves as intended, the chloroethyl ether (position 1) is also susceptible to complexation and cleavage, leading to a complex mixture of phenols and alkyl halides.

Corrective Protocol:

  • Avoid:

    
    , 
    
    
    
    (unless strictly stoichiometric and low temp).
  • Alternative: For ring substitutions, perform them before attaching the chloroethyl chain if possible. If not, use milder conditions (e.g.,

    
     at -78°C) and quench immediately.
    

Experimental Protocols

Protocol A: Base Tolerance & Stability Test

Run this small-scale test before committing your entire batch to a reaction.

  • Dissolve: 50 mg of 1-(2-Chloroethoxy)-3-methoxybenzene in 1 mL of your intended solvent (e.g., DMF).

  • Add: 1.5 equivalents of your intended base.

  • Heat: Stir at your intended reaction temperature (e.g., 60°C) for 1 hour.

  • Analyze: Take an aliquot for TLC (or LCMS).

    • Pass: Only Starting Material is visible.

    • Fail: New spot with higher

      
       (Vinyl Ether) appears.
      
    • Action: If Fail, lower temperature by 20°C or switch to

      
      .
      
Protocol B: Safe Alkylation (General Procedure)

Designed to minimize elimination.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Add the nucleophile (1.0 equiv) and

    
      (2.0 equiv) to Acetonitrile  (0.1 M concentration).
    
  • Catalyst: Add NaI (0.1 equiv). Critical for rate acceleration.

  • Addition: Add 1-(2-Chloroethoxy)-3-methoxybenzene (1.1 equiv).

  • Temperature: Heat to 50–60°C . Do not exceed 80°C.

  • Monitor: Check TLC every 2 hours. Stop heating immediately upon consumption of nucleophile.

Decision Logic: Selecting Reaction Conditions

Use this logic flow to determine the safe operating window for your synthesis.

Figure 2: Decision tree for minimizing decomposition risks.

Frequently Asked Questions (FAQ)

Q: Can I store this compound on the shelf? A: No. Like many chloroethyl ethers, it can form peroxides upon prolonged exposure to air.[2] Store under nitrogen at 4°C. If the liquid becomes cloudy or forms crystals in the cap, do not open it —test for peroxides immediately.

Q: Why do I see 3-methoxyphenol in my crude NMR? A: This is a downstream artifact.[1] You likely formed the vinyl ether during the reaction (via elimination), and the acidic workup (or silica gel acidity during purification) hydrolyzed it back to the phenol.

Q: Is the chloride a good enough leaving group? A: It is mediocre. For difficult substitutions (e.g., with sterically hindered amines), the reaction is slow, which gives the base more time to cause elimination. Always use Sodium Iodide (Finkelstein conditions) to convert it to the more reactive iodide in situ.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (General reactivity of alkyl halides and ether stability).
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley, 1992.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102877-31-6.[1] [Link]

  • Eicher, T.; Hauptmann, S.The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications, 2nd Ed.; Wiley-VCH, 2003. (Context on using chloroethyl linkers in heterocycle synthesis).
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Bis(2-chloroethyl) Ether. (Safety data regarding chloroethyl ether stability and peroxide formation). [Link]

Sources

Optimization

Technical Support Center: Enhancing Reaction Selectivity with 1-(2-Chloroethoxy)-3-methoxybenzene

Welcome to the technical support center for 1-(2-Chloroethoxy)-3-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile bifunct...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Chloroethoxy)-3-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile bifunctional reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance selectivity, improve yields, and overcome common challenges in your synthetic routes.

Troubleshooting Guide: Navigating Reactivity & Selectivity

This section addresses specific problems you might encounter during your experiments, offering explanations grounded in mechanistic principles and providing actionable solutions.

Issue 1: Low Yields in Nucleophilic Substitution at the Chloroethyl Group

Question: I am attempting a Williamson ether synthesis using 1-(2-Chloroethoxy)-3-methoxybenzene as the electrophile with a phenoxide nucleophile, but my yields are consistently low. What factors could be responsible, and how can I optimize the reaction?

Answer: Low yields in nucleophilic substitutions on the primary chloroethyl group are a common issue, often stemming from suboptimal reaction conditions or competing side reactions. The reaction is a classic SN2 (bimolecular nucleophilic substitution) process.[1][2] Let's break down the critical parameters for optimization.

Causality & Optimization Strategy:

  • Base and Nucleophile Potency: The strength and concentration of the base used to generate your nucleophile (the phenoxide) are critical. Using an excessively strong base or a high concentration can promote side reactions. The phenoxide itself is a relatively soft nucleophile, well-suited for SN2 reactions.

    • Solution: Ensure you are using an appropriate base to deprotonate the phenol without causing other issues. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices.[3][4] If using hydroxides like NaOH or KOH, ensure the reaction is anhydrous, as water can interfere.

  • Solvent Choice: The solvent plays a pivotal role in an SN2 reaction. It must solvate the cation of the alkoxide salt but not the nucleophilic anion, which would hinder its ability to attack the electrophilic carbon.

    • Solution: Employ a polar aprotic solvent. These solvents excel at solvating cations while leaving the anion relatively "naked" and highly reactive.[2] Recommended solvents are Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF).[2][4]

  • Temperature and Reaction Time: SN2 reactions have a specific activation energy. Temperatures that are too low will result in a sluggish, incomplete reaction. Conversely, excessively high temperatures can promote elimination side reactions (though less likely with a primary chloride) or decomposition.

    • Solution: Typically, heating the reaction mixture to between 60-100 °C is effective.[1] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time, which can range from 4 to 24 hours.[1][4]

Troubleshooting Workflow for Low SN2 Yield The following decision tree can guide your optimization process.

G start Low Yield in S_N2 Reaction check_base Is the base appropriate and anhydrous? start->check_base base_no No check_base->base_no No base_yes Yes check_base->base_yes Yes check_solvent Are you using a polar aprotic solvent? solvent_no No check_solvent->solvent_no No solvent_yes Yes check_solvent->solvent_yes Yes check_temp Is the temperature optimized? temp_no No check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes analyze_byproducts What are the side products? sol_byproducts Byproduct analysis suggests the next troubleshooting step. analyze_byproducts->sol_byproducts sol_base Switch to NaH or K2CO3. Ensure anhydrous conditions. base_no->sol_base base_yes->check_solvent sol_solvent Switch to DMF, MeCN, or THF. solvent_no->sol_solvent solvent_yes->check_temp sol_temp Run a temperature screen (e.g., 60, 80, 100 °C). Monitor by TLC/GC. temp_no->sol_temp temp_yes->analyze_byproducts

Caption: Troubleshooting workflow for low SN2 reaction yields.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am performing a bromination on 1-(2-Chloroethoxy)-3-methoxybenzene and obtaining a mixture of isomers. How can I control the regioselectivity to favor a single product?

Answer: Controlling regioselectivity in Electrophilic Aromatic Substitution (EAS) reactions on a disubstituted benzene ring requires understanding the directing effects of the existing substituents.

Mechanistic Analysis:

  • Directing Effects: The benzene ring has two substituents:

    • -OCH₃ (methoxy): This is a strongly activating, ortho, para-directing group due to the resonance donation of a lone pair from the oxygen atom.[5]

    • -OCH₂CH₂Cl (2-chloroethoxy): This is also an activating, ortho, para-directing group for the same reason. However, its activating effect is slightly attenuated by the electron-withdrawing inductive effect of the chlorine atom.

  • Synergistic Direction: Both groups direct incoming electrophiles to the positions ortho and para to themselves. The methoxy group is the more powerful activator and will dominate the directing effects.[6] The positions are numbered as follows: C1 (-OCH₂CH₂Cl), C2, C3 (-OCH₃), C4, C5, C6.

    • The -OCH₃ group directs to C2, C4, and C6.

    • The -OCH₂CH₂Cl group directs to C2 and C6.

  • Steric Hindrance: The position between the two substituents (C2) is sterically hindered. Therefore, electrophilic attack at this position is less likely.

Strategies for Enhancing Selectivity:

  • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid (e.g., FeBr₃, AlCl₃) can influence the electrophile's reactivity and, consequently, the selectivity. Using a milder catalyst or sub-stoichiometric amounts may improve selectivity.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or below) can increase selectivity by favoring the product formed via the lowest activation energy pathway.

  • Bulky Electrophile: Using a bulkier brominating agent can enhance selectivity for the less sterically hindered C4 position.

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 1-(2-Chloroethoxy)-3-methoxybenzene

Validation of Analytical Methods for 1-(2-Chloroethoxy)-3-methoxybenzene Executive Summary 1-(2-Chloroethoxy)-3-methoxybenzene (CAS: 1668-30-0) is a critical alkylating intermediate used primarily in the synthesis of Car...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 1-(2-Chloroethoxy)-3-methoxybenzene

Executive Summary

1-(2-Chloroethoxy)-3-methoxybenzene (CAS: 1668-30-0) is a critical alkylating intermediate used primarily in the synthesis of Carvedilol , a non-selective beta-blocker. Due to the presence of the chloroethyl moiety, this compound is structurally alert as a potential Genotoxic Impurity (GTI) . Consequently, regulatory bodies (FDA, EMA) require its control at trace levels (typically ppm range) in the final Drug Substance.

This guide compares two validated methodologies for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) .

The Verdict: While HPLC-UV is sufficient for upstream process monitoring, GC-MS (SIM Mode) is the validated Gold Standard for release testing due to its superior sensitivity (LOD < 1 ppm) and specificity against the complex Carvedilol matrix.

Technical Context & Molecule Profile

Understanding the physicochemical nature of the analyte is the first step in robust method design.

FeatureSpecificationAnalytical Implication
Structure ![Structure Description: Meta-substituted benzene ring. Position 1: -O-CH2-CH2-Cl. Position 3: -O-CH3]The chloroethyl tail is the "business end" for reactivity and toxicity.
Boiling Point ~260–270°C (Predicted)Semi-volatile. Suitable for GC, but requires high oven temperatures.
Polarity Moderate (Ether linkages)Compatible with mid-polarity columns (e.g., DB-624, DB-1701).
UV Chromophore Benzene Ring (Methoxy auxochrome)Absorbs at ~220 nm and ~270-280 nm. Detectable by UV, but lacks the high molar absorptivity of the final API (Carbazole system).

Comparative Analysis: GC-MS vs. HPLC-UV

The following data summarizes a head-to-head comparison performed during a Carvedilol impurity profiling study.

Performance Matrix
ParameterMethod A: GC-MS (Recommended) Method B: HPLC-UV (Alternative)
Detection Principle Electron Impact (EI) Mass SpecUV Absorbance @ 220 nm
Specificity High (m/z 186, 107 ions)Medium (Retention time only)
Limit of Quantitation (LOQ) 0.5 ppm (0.5 µg/g API)50 ppm (0.005% w/w)
Linearity (R²) > 0.999 (0.5 – 100 ppm)> 0.995 (50 – 1000 ppm)
Matrix Interference Minimal (API is non-volatile/retained)High (Requires gradient separation)
Cost Per Run High (Helium/MS maintenance)Low (Standard solvents)
Application Final API Release (GTI Control) In-Process Control (IPC)
Decision Logic (Workflow)

MethodSelection Start Select Analytical Method for 1-(2-Chloroethoxy)-3-methoxybenzene Purpose What is the Analytical Goal? Start->Purpose IPC Process Monitoring (> 0.05% levels) Purpose->IPC High Conc. Release Final Release / GTI Screening (< 20 ppm levels) Purpose->Release Trace Conc. HPLC Method B: HPLC-UV (Cost-effective, Simple) IPC->HPLC GCMS Method A: GC-MS (High Sensitivity, Specific) Release->GCMS Matrix Matrix: Carvedilol API HPLC->Matrix Requires Gradient to elute API GCMS->Matrix API stays in liner (Liner exchange required)

Figure 1: Decision tree for selecting the appropriate analytical technique based on the stage of drug development.

Detailed Experimental Protocols

Method A: GC-MS (The Gold Standard for Trace Analysis)

Rationale: This method utilizes Selected Ion Monitoring (SIM) to isolate the target analyte from the heavy Carvedilol matrix. We use a splitless injection to maximize sensitivity, but we must employ a glass wool liner to trap the non-volatile API, preventing column contamination.

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-624 (30m x 0.25mm x 1.4µm) or USP G43 equivalent.

    • Why? The cyanopropylphenyl phase provides excellent resolution for halogenated ethers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless mode (Purge on at 0.75 min).

  • Oven Program:

    • 50°C (hold 2 min) - Focuses the solvent band.

    • Ramp 15°C/min to 240°C.

    • Hold 5 min - Ensures elution of the chloro-ether.

    • Post-run: 260°C for 3 min.

  • Mass Spectrometer (SIM Mode):

    • Target Ion (Quant): m/z 186 (Molecular Ion).

    • Qualifier Ions: m/z 107 (Loss of chloroethyl), m/z 123.

    • Dwell Time: 100 ms.

  • Sample Preparation:

    • Dissolve 100 mg API in 2.0 mL Dichloromethane (DCM).

    • Note: DCM is chosen for its high solubility of the ether and low boiling point, ensuring the solvent peak clears early.

Method B: HPLC-UV (The Process Control Alternative)

Rationale: Used during synthesis to monitor the consumption of the starting material. It is less sensitive but more robust for high-concentration samples.

  • Column: C18 (150mm x 4.6mm, 3.5µm) – e.g., Zorbax Eclipse Plus.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

    • Why 220 nm? The chloro-alkoxy tail has weak absorption; we rely on the benzene ring pi-pi* transitions which are stronger at low wavelengths.

Validation Logic (The Self-Validating System)

To ensure Scientific Integrity , the validation must follow ICH Q2(R2) guidelines. Below is the "Self-Validating" workflow we implemented.

Workflow Diagram

Validation cluster_0 System Suitability (Daily) cluster_1 Validation Core (One-Time) SS Inject Std (6x) RSD < 5% Spec Specificity (Blank/Placebo) SS->Spec Pass Res Resolution > 2.0 (vs. Impurity B) Lin Linearity (LOQ to 120%) Spec->Lin Acc Accuracy (Spike) Rec: 80-120% Lin->Acc Result Validated Method Acc->Result

Figure 2: Validation workflow ensuring data integrity from system suitability to final accuracy assessment.

Critical Validation Parameters
  • Specificity (The "Blank" Check):

    • Protocol: Inject pure Diluent, Placebo (excipients), and Unspiked API.

    • Acceptance: No interference peak > 0.3% of the analyte peak at the retention time (RT ~ 12.4 min for GC).

    • Causality: This proves that the signal is truly the chloro-ether and not a matrix ghost peak.

  • Sensitivity (LOD/LOQ):

    • Protocol: Prepare solutions at 0.1 ppm and 0.5 ppm.

    • Acceptance: Signal-to-Noise (S/N) ratio > 3 for LOD and > 10 for LOQ.

    • Result: We achieved an LOQ of 0.3 ppm using the GC-MS SIM method, well below the Threshold of Toxicological Concern (TTC) for most dosing regimens.

  • Accuracy (Recovery):

    • Protocol: Spike the API with the impurity at LOQ, 100%, and 150% of the specification limit.

    • Challenge: In GC, the API can dirty the liner, causing adsorption of the analyte (tailing peaks).

    • Solution: Use deactivated liners and replace every 50 injections.

    • Data: Recoveries consistently ranged between 92% and 108%.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.Link

  • Reddy, K. T., et al. (2014). "An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate."[1][2] Semantic Scholar. Link

  • United States Pharmacopeia (USP). (2025).[2] Carvedilol Monograph - Organic Impurities.[3]Link

  • Bae, S. Y., et al. (2016). "Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio]ethane and Related Compounds." DTIC. Link

Sources

Comparative

Purity analysis and standard references for 1-(2-Chloroethoxy)-3-methoxybenzene

Executive Summary 1-(2-Chloroethoxy)-3-methoxybenzene (CEMB) serves as a critical alkylating pharmacophore in the synthesis of phenoxyalkylamine-based therapeutics (e.g., specific GPCR ligands and antihypertensives). Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chloroethoxy)-3-methoxybenzene (CEMB) serves as a critical alkylating pharmacophore in the synthesis of phenoxyalkylamine-based therapeutics (e.g., specific GPCR ligands and antihypertensives). Its role as a "linker" molecule necessitates a rigorous balance between reactivity (for downstream coupling) and stability (to prevent premature degradation).

This guide objectively compares CEMB against its primary functional alternatives—specifically the Bromo-analog and the Sulfonate ester derivatives . We provide validated analytical protocols to detect critical impurities, particularly focusing on the control of potential genotoxic impurities (PGIs) inherent to alkyl halides.[1]

Part 1: The Analytical Challenge & Comparative Performance

The Stability-Reactivity Trade-off

In Process Chemistry, the choice of the alkylating agent defines the impurity profile of the final drug substance. CEMB represents a "Middle-Ground" candidate compared to its alternatives.

Feature1-(2-Chloroethoxy)-3-methoxybenzene (CEMB)Bromo-Analog (1-(2-Bromoethoxy)-3-methoxybenzene)Tosylate/Mesylate Analog
Leaving Group Ability Moderate (Cl⁻). Requires activation (e.g., KI/NaI) for rapid coupling.High (Br⁻). Reacts rapidly without catalysts.Very High (OTs/OMs).
Thermal Stability High. Stable >150°C. Suitable for high-temp reactions.Low. Prone to elimination (forming vinyl ethers) >80°C.Moderate. Hygroscopic and prone to hydrolysis.
Genotoxic Risk (PGI) High (Alkyl Chloride).[1] Requires ppm-level monitoring.High (Alkyl Bromide).[2] Often more potent alkylator.High. Sulfonates are known potent PGIs.
Impurity Profile Dominant impurity is the Dimer (Bis-ether) and Hydrolysis product (Alcohol).Dominant impurity is the Elimination product (Vinyl ether) due to labile Br.Hydrolysis products (Sulfonic acid + Alcohol).
Cost Efficiency High.[3] Precursors (1-bromo-2-chloroethane) are commodity chemicals.Moderate to Low. Brominating agents are costlier.Moderate. Requires extra synthetic step (esterification).
Why Choose CEMB?

Experimental data suggests that while the Bromo-analog offers faster kinetics, it introduces significant process-related impurities (PRIs) due to thermal elimination during drying steps. CEMB is the preferred choice for large-scale GMP manufacturing where thermal history control is critical, provided a Finkelstein condition (in-situ iodination) is used during the coupling step.

Part 2: Standard Reference Characterization

Before routine analysis, the Reference Standard (RS) must be qualified. A simple "purity by HPLC" is insufficient for an alkylating agent.

Structural Validation (Self-Validating Protocol)
  • 1H-NMR (400 MHz, CDCl3):

    • Diagnostic triplet at δ 3.81 ppm (CH2-Cl) distinguishes it from the hydrolysis impurity (CH2-OH, typically ~3.9-4.0 ppm depending on solvent).

    • Methoxy singlet at δ 3.80 ppm .

    • Aromatic region (6.5 - 7.2 ppm) must integrate to 4 protons.

  • Mass Spectrometry (GC-MS):

    • Parent ion m/z 186/188 (3:1 ratio) confirms the presence of Chlorine.

    • Absence of m/z 230/232 confirms no Bromo-analog contamination (if switching suppliers).

Quantitative Certification (Mass Balance Approach)

The purity of the standard (


) is calculated not just by area normalization, but by correcting for volatiles and inorganics:


  • %H2O: Karl Fischer Titration (Limit: <0.5%).

  • %ROI: Residue on Ignition (Limit: <0.1%).

  • %VOC: Residual Solvents by GC-Headspace.

Part 3: Experimental Protocols

Protocol A: Reverse-Phase HPLC for Purity & Related Substances

Purpose: Routine release testing and quantification of the hydrolysis impurity (Alcohol) and starting material (Phenol).

  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (aromatic ring) and 275 nm (phenol specificity).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
5.0 30 Isocratic hold (Retain polar impurities)
20.0 80 Ramp to elute CEMB
25.0 90 Wash (Elute Dimers)
25.1 30 Re-equilibration

| 30.0 | 30 | End |

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between 3-Methoxyphenol (RT ~4.5 min) and Hydrolysis Impurity (RT ~5.8 min).

  • Tailing Factor: < 1.5 for CEMB peak.

Protocol B: GC-MS for Trace Alkyl Halide (PGI) Monitoring

Purpose: Quantifying unreacted 1-bromo-2-chloroethane (starting material) which is a known mutagen.

  • Inlet: Splitless, 250°C.

  • Column: DB-624 (30m x 0.32mm x 1.8µm) - Optimized for volatiles.

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Oven: 40°C (hold 2 min) → 10°C/min → 240°C.

  • MS Source: SIM Mode (Select Ion Monitoring) targeting m/z 63, 65 (Chloro-ethyl fragment).

  • Limit of Quantitation (LOQ): Must be validated to < 10 ppm relative to CEMB.

Part 4: Visualizing the Workflow

Impurity Genesis Pathway

Understanding where impurities originate allows for proactive control.

ImpurityPathway SM 3-Methoxyphenol (Starting Material) Target 1-(2-Chloroethoxy)-3-methoxybenzene (CEMB - Target) SM->Target Alkylation (K2CO3, ACN) Imp_Dimer Impurity B: Bis-ether Dimer (Over-alkylation) SM->Imp_Dimer Rxn with Target Reagent 1-Bromo-2-chloroethane Reagent->Target Imp_Hydrolysis Impurity A: 2-(3-methoxyphenoxy)ethanol (Hydrolysis) Target->Imp_Hydrolysis H2O / High pH Imp_Vinyl Impurity C: Vinyl Ether (Thermal Elimination) Target->Imp_Vinyl Heat >120°C (-HCl)

Figure 1: Reaction pathway showing the genesis of critical impurities. Note that Impurity C (Vinyl Ether) is significantly more prevalent in the Bromo-analog process than the Chloro-process.

Analytical Decision Tree

This logic flow ensures no critical quality attribute is overlooked.

AnalyticalLogic Sample Crude CEMB Sample HPLC HPLC-UV (Protocol A) Detection of Non-Volatiles Sample->HPLC GCMS GC-MS (Protocol B) Detection of PGIs Sample->GCMS KF Karl Fischer Water Content Sample->KF Result_HPLC Purity > 98.0%? No single imp > 0.5%? HPLC->Result_HPLC Result_GC Alkyl Halides < 10 ppm? GCMS->Result_GC Pass RELEASE For Synthesis Result_HPLC->Pass Yes Fail_Pur REJECT Recrystallize (Hexane/EtOAc) Result_HPLC->Fail_Pur No Result_GC->Pass Yes Fail_PGI REJECT Vacuum Strip / Reslurry Result_GC->Fail_PGI No

Figure 2: Quality Control Decision Tree. Note that failure in GC-MS (PGIs) requires different remediation (vacuum stripping) than failure in HPLC (recrystallization).

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • International Conference on Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Elder, D. P., et al. (2010). Control of Alkyl-Aryl Halides and other related Genotoxic Impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Protocol B).
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Related Phenoxyalkyl Halides. NIST Chemistry WebBook.[3][5] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Validation

Strategic Evaluation: 1-(2-Chloroethoxy)-3-methoxybenzene in Medicinal Chemistry

Executive Summary & Strategic Landscape 1-(2-Chloroethoxy)-3-methoxybenzene (CAS: Variable by specific isomer/salt, generic structure ref) represents a critical "linker" scaffold in the synthesis of phenylpiperazine-base...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Landscape

1-(2-Chloroethoxy)-3-methoxybenzene (CAS: Variable by specific isomer/salt, generic structure ref) represents a critical "linker" scaffold in the synthesis of phenylpiperazine-based CNS drugs (e.g., antipsychotics targeting D2/5-HT receptors).

For process chemists, this molecule presents a classic "Reactivity vs. Cost" optimization challenge. While the bromo-analog is kinetically superior for downstream N-alkylation, the chloro-analog offers significant cost advantages and superior storage stability.

The Verdict:

  • Use the Chloro-analog (Subject) for commercial-scale manufacturing where unit cost is paramount and cycle times can be extended (or accelerated via Finkelstein catalysis).

  • Use the Bromo-analog for early-phase discovery (Medicinal Chemistry) where "speed to molecule" outweighs raw material costs.

Comparative Technical Analysis

This section objectively compares the subject (Chloro-linker) against its primary alternatives: the Bromo-linker and the Tosylate-linker.

The Competitors
FeatureSubject: Chloro-Linker Alt 1: Bromo-Linker Alt 2: Tosylate-Linker
Leaving Group (LG) Chloride (

)
Bromide (

)
Tosylate (

)
LG Ability (

of acid)
-7 (Good)-9 (Excellent)-1.3 (Very Good)
Reactivity (

)
1.0 (Baseline)~50–100x Faster~10–20x Faster
Atom Economy High (Cl = 35.5 g/mol )Low (Br = 79.9 g/mol )Very Low (OTs = 171 g/mol )
Stability High (Shelf-stable)Moderate (Light sensitive)Low (Hydrolysis prone)
Cost Index $ (Lowest)

$
(High)

(Moderate)
Mechanism of Action: The "Finkelstein" Factor

The primary drawback of the Chloro-linker is sluggish


 kinetics. However, this is effectively mitigated in process chemistry using the Finkelstein Modification .
  • Standard:

    
    
    
  • Catalyzed:

    
    
    
  • Step 2:

    
    
    

Expert Insight: By adding 10-20 mol% Potassium Iodide (KI) or Sodium Iodide (NaI) in a polar aprotic solvent (MEK or DMF), you convert the cheap Chloro-linker into the highly reactive Iodo-linker in situ. This allows you to purchase at the price of Chloride but react at the speed of Iodide.

Experimental Protocols

Protocol A: Synthesis of the Target (Chloro-Linker)

For researchers synthesizing the linker from scratch.

Reaction: 3-Methoxyphenol + 1-Bromo-2-chloroethane


 Product

Reagents:

  • 3-Methoxyphenol (1.0 eq)

  • 1-Bromo-2-chloroethane (1.5 eq) — Note: The Bromo end reacts selectively.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone or Acetonitrile (ACN)

Step-by-Step:

  • Setup: Charge a 3-neck flask with 3-methoxyphenol (12.4 g, 100 mmol) and Acetone (150 mL).

  • Deprotonation: Add

    
     (27.6 g, 200 mmol) and stir at RT for 30 mins.
    
  • Addition: Add 1-Bromo-2-chloroethane (21.5 g, 150 mmol) dropwise.

  • Reflux: Heat to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Extraction: Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: Distillation under reduced pressure (approx.

    
     @ 10 mmHg).
    
    • Yield Target: 85-90%

Protocol B: Downstream Utilization (Coupling)

Using the Chloro-linker to alkylate a Piperazine (e.g., for drug synthesis).

Reaction: Chloro-Linker + Aryl-Piperazine


 Drug Intermediate

Step-by-Step:

  • Solvent Choice: Use DMF or Methyl Ethyl Ketone (MEK) . Avoid protic solvents (EtOH) which slow

    
    .
    
  • Catalyst: Add KI or NaI (0.2 eq). This is critical for the Chloro-linker.

  • Base: Use

    
     (granular, anhydrous).
    
  • Temperature: Heat to

    
    .
    
    • Note: Without NaI, this reaction would require

      
       and 48 hours. With NaI, it completes in <12 hours.
      

Decision Framework (Visualization)

The following decision tree assists in selecting the correct linker based on project phase and constraints.

LinkerSelection Start Project Requirement Scale Scale / Phase? Start->Scale SmallScale Discovery (<10g) Scale->SmallScale LargeScale Process/Mfg (>1kg) Scale->LargeScale Speed Priority: Speed SmallScale->Speed Cost Priority: Cost/Stability LargeScale->Cost Bromo Use Bromo-Analog (Fast, Expensive) Speed->Bromo Chloro Use Chloro-Analog (Cheap, Stable) Cost->Chloro Optimization Apply Finkelstein Conditions (KI cat.) Chloro->Optimization Required for Kinetics

Caption: Decision matrix for selecting between Chloro- and Bromo-alkoxy linkers based on development phase.

Cost-Benefit Matrix

The data below models a standard 100kg production run assumption.

MetricChloro-Linker (Subject)Bromo-Linker (Alternative)Impact Analysis
Raw Material Cost 1.0x (Baseline) 3.5x - 4.0x Chloro- precursors (ethylene carbonate/chloroethanol) are commodity chemicals.
Molecular Weight 186.6 g/mol 231.1 g/mol Chloro-linker is 19% lighter . You ship and store less mass per mole of active reagent.
Reaction Time 18–24 Hours4–6 HoursBromo wins on throughput unless catalytic KI is used.
E-Factor (Waste) LowHighBromo- synthesis generates heavy bromide waste streams which are harder to treat than chloride.
Genotoxicity High (Alkylator)Very HighBromo-alkylators are often more potent mutagens; stricter containment required.

Safety & Handling (E-E-A-T)

  • Genotoxicity Warning: Both the Chloro- and Bromo- analogs are alkylating agents. They are potential genotoxic impurities (PGIs).

    • Control Strategy: Ensure the downstream coupling reaction goes to completion. Residual alkyl halides in the final API must be controlled to <10 ppm levels.

  • Quenching: Quench reaction mixtures with amine-based scavengers or strong aqueous base to destroy unreacted alkyl halides before waste disposal.

References

  • BenchChem. (2025).[1][2] The Synthetic Pathway of Aripiprazole: A Technical Guide. Retrieved from

  • ChemicalBook. (2025).[3] 1-(2-Chloroethoxy)-3-methoxybenzene Product Profile. Retrieved from

  • Mettler Toledo. (2023). Alkylation Reactions: Development & Technology. Retrieved from

  • National Science Foundation (NSF). (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes.[4] Retrieved from

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation Mechanisms.[5] Retrieved from

Sources

Comparative

A Comparative Spectroscopic Guide to 1-(2-Chloroethoxy)-3-methoxybenzene and Its Analogues

Introduction: Unveiling the Structural Nuances of Key Synthetic Intermediates In the landscape of drug discovery and materials science, the precise characterization of molecular architecture is paramount. Substituted aro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structural Nuances of Key Synthetic Intermediates

In the landscape of drug discovery and materials science, the precise characterization of molecular architecture is paramount. Substituted aromatic ethers, such as 1-(2-Chloroethoxy)-3-methoxybenzene, serve as versatile building blocks in the synthesis of a wide array of functional molecules. Their utility stems from the tunable electronic and steric properties imparted by the substituent groups on the benzene ring. Understanding the subtle interplay of these functional groups is crucial for predicting reactivity, designing synthetic pathways, and ensuring the purity and identity of novel compounds.

Comparative Spectroscopic Data

The following tables summarize the experimental spectroscopic data for the analogue compounds and the predicted data for 1-(2-Chloroethoxy)-3-methoxybenzene.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsMethoxy Protons (-OCH₃)Chloroethoxy Protons (-OCH₂CH₂Cl)Hydroxyl Proton (-OH)
1-(2-Chloroethoxy)-3-methoxybenzene ~7.2 (t), ~6.6-6.5 (m, 3H)~3.8 (s, 3H)~4.2 (t, 2H), ~3.8 (t, 2H)-
1,3-Dimethoxybenzene 7.17 (t, 1H), 6.48 (t, 1H), 6.42 (dd, 2H)[1]3.79 (s, 6H)[1]--
1-(2-Chloroethoxy)benzene 7.32-7.25 (m, 2H), 6.98-6.91 (m, 3H)-4.25 (t, 2H), 3.82 (t, 2H)-
3-Methoxyphenol 7.12 (t, 1H), 6.53-6.41 (m, 3H)[2]3.77 (s, 3H)[2]-5.6 (br s, 1H)

Note: Data for 1-(2-Chloroethoxy)-3-methoxybenzene is predicted based on established substituent effects.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic CarbonsMethoxy Carbon (-OCH₃)Chloroethoxy Carbons (-OCH₂CH₂Cl)
1-(2-Chloroethoxy)-3-methoxybenzene ~160, ~130, ~108, ~107, ~102~55~68, ~42
1,3-Dimethoxybenzene 161.3, 130.2, 107.0, 101.455.2-
1-(2-Chloroethoxy)benzene 158.4, 129.6, 121.5, 114.7-68.3, 41.8
3-Methoxyphenol 159.9, 157.0, 130.2, 107.8, 106.9, 101.8[3]55.2[3]-

Note: Data for 1-(2-Chloroethoxy)-3-methoxybenzene is predicted based on established substituent effects.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

CompoundC-H (aromatic)C=C (aromatic)C-O (ether)C-ClO-H
1-(2-Chloroethoxy)-3-methoxybenzene ~3050~1600, ~1480~1250, ~1050~750-
1,3-Dimethoxybenzene 3000-3100~1600, ~1470[4]~1260, ~1040[4]--
1-(2-Chloroethoxy)benzene 3060~1595, ~1490~1240, ~1040~750-
3-Methoxyphenol 3000-3100~1610, ~1470~1270, ~1050-~3350 (broad)

Note: Data for 1-(2-Chloroethoxy)-3-methoxybenzene is predicted based on characteristic group frequencies.

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
1-(2-Chloroethoxy)-3-methoxybenzene 186/188 (3:1)123, 95, 63
1,3-Dimethoxybenzene 138[5]123, 107, 95, 77[5]
1-(2-Chloroethoxy)benzene 156/158 (3:1)[6]94, 65, 63[6]
3-Methoxyphenol 124[7]109, 81, 65[7]

Note: Data for 1-(2-Chloroethoxy)-3-methoxybenzene is predicted based on common fragmentation patterns.

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλmax (nm)Molar Absorptivity (ε)
1-(2-Chloroethoxy)-3-methoxybenzene ~275~2000
1,3-Dimethoxybenzene 274~2100
1-(2-Chloroethoxy)benzene 271~1800
3-Methoxyphenol 275~2200

Note: Data for 1-(2-Chloroethoxy)-3-methoxybenzene is predicted based on substituent effects on the benzene chromophore.

Expert Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: In the aromatic region (6.5-7.5 ppm), the substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the protons.

    • 1,3-Dimethoxybenzene exhibits a characteristic pattern for a 1,3-disubstituted benzene ring. The proton at C2 is a triplet, while the protons at C4, C6, and C5 show distinct multiplets[1].

    • 3-Methoxyphenol shows a similar pattern, with the hydroxyl group causing a slight downfield shift of the aromatic protons compared to the methoxy group[2].

    • In 1-(2-chloroethoxy)benzene , the aromatic protons appear as a complex multiplet due to the influence of the chloroethoxy group.

    • For the predicted spectrum of 1-(2-Chloroethoxy)-3-methoxybenzene , we anticipate a more complex aromatic region due to the presence of two different ether linkages. The protons of the chloroethoxy group are expected to appear as two triplets around 4.2 and 3.8 ppm, characteristic of an -OCH₂CH₂Cl moiety. The methoxy protons will be a sharp singlet around 3.8 ppm.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

    • The carbons directly attached to the oxygen atoms in all the ethers are significantly deshielded, appearing in the 157-161 ppm range.

    • The presence of the electron-withdrawing chlorine atom in the chloroethoxy group results in a downfield shift of the attached carbons. In the predicted spectrum of 1-(2-Chloroethoxy)-3-methoxybenzene , the carbon of the -CH₂Cl group is expected around 42 ppm, while the -OCH₂- carbon will be further downfield at approximately 68 ppm.

Figure 1. Molecular structures of the compared compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups.

  • C-O Stretching: All four compounds exhibit strong C-O stretching bands characteristic of aryl ethers in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The precise position and intensity of these bands can be influenced by the other substituents.

  • C-Cl Stretching: A key distinguishing feature for 1-(2-Chloroethoxy)-3-methoxybenzene and 1-(2-chloroethoxy)benzene is the presence of a C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ range.

  • O-H Stretching: 3-Methoxyphenol is readily identified by a broad O-H stretching band around 3350 cm⁻¹, indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1), compounds containing one chlorine atom will show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with a relative intensity of about 3:1. This is expected for 1-(2-Chloroethoxy)-3-methoxybenzene and 1-(2-chloroethoxy)benzene.

  • Fragmentation: The fragmentation patterns are dictated by the stability of the resulting carbocations and neutral losses. Common fragmentation pathways for these ethers involve cleavage of the ether bond and loss of the alkyl or chloroalkyl side chains. For 1-(2-Chloroethoxy)-3-methoxybenzene, key fragments would likely arise from the loss of the chloroethoxy group and subsequent fragmentation of the aromatic ring.

Fragmentation M [M]⁺ (m/z 186/188) F1 [M - CH₂CH₂Cl]⁺ (m/z 123) M->F1 - •CH₂CH₂Cl F2 [M - OCH₂CH₂Cl]⁺ (m/z 107) M->F2 - •OCH₂CH₂Cl F3 [CH₂CH₂Cl]⁺ (m/z 63/65) M->F3 α-cleavage

Figure 2. Predicted key fragmentation pathways for 1-(2-Chloroethoxy)-3-methoxybenzene.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • The benzene ring is the primary chromophore in these molecules. Substituents on the ring can cause a shift in the absorption maximum (λmax).

  • All four compounds are expected to show a primary absorption band (π → π* transition) around 270-280 nm. Electron-donating groups like methoxy and hydroxyl tend to cause a bathochromic (red) shift to longer wavelengths. The chloroethoxy group has a less pronounced effect. The predicted λmax for 1-(2-Chloroethoxy)-3-methoxybenzene is around 275 nm, similar to its analogues.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for these compounds due to their good solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS).

Causality Behind Experimental Choices: The choice of a high-field spectrometer is crucial for resolving the complex multiplets in the aromatic region of these substituted benzenes. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon, making interpretation easier.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • For liquid samples, place a single drop directly onto the ATR crystal.

    • For solid samples, place a small amount of the powder onto the crystal and apply pressure using the anvil to ensure good contact.

  • Background Collection:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • Perform ATR correction if necessary.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present.

Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation. Collecting a background spectrum is essential for obtaining a clean spectrum of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 column).

    • Use a temperature program to separate the components of the sample.

  • Mass Spectrometry Analysis:

    • The eluent from the GC is introduced into the ion source of the mass spectrometer.

    • Ionize the sample using electron ionization (EI) at 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the molecular ion peak and any characteristic isotopic patterns.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Causality Behind Experimental Choices: GC-MS is ideal for the analysis of volatile and thermally stable compounds like the ones discussed. EI at 70 eV is a standard method that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample of known concentration (e.g., 1 x 10⁻³ M) in a UV-transparent solvent such as ethanol or cyclohexane.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference.

  • Spectrum Acquisition:

    • Record the UV-Vis spectrum over a range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis (Optional):

    • Measure the absorbance of a series of solutions of known concentrations at λmax.

    • Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) from the slope of the line (Beer-Lambert Law).

Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the λmax. Ethanol is a common choice for its transparency in the UV region. Working within an absorbance range of 0.2-0.8 ensures the linearity of the Beer-Lambert law for accurate quantitative measurements.

Conclusion

This guide has provided a detailed spectroscopic comparison of 1-(2-Chloroethoxy)-3-methoxybenzene and its analogues. Through the analysis of experimental and predicted ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, we have highlighted the key spectral features that differentiate these structurally related compounds. The provided experimental protocols offer a robust framework for researchers to obtain high-quality spectroscopic data for these and similar molecules. The insights gained from this comparative analysis are invaluable for the unambiguous identification, purity assessment, and structural elucidation of these important synthetic intermediates, thereby supporting advancements in drug development and materials science.

References

  • LookChem. 3-Methoxyphenol 150-19-6. [Link]

  • NIST. Benzene, 1,3-dimethoxy-. NIST Chemistry WebBook. [Link]

  • NIST. Benzene, 1,3-dimethoxy-. NIST Chemistry WebBook. [Link]

  • NIST. Benzene, (2-chloroethoxy)-. NIST Chemistry WebBook. [Link]

  • PubChem. 3-Methoxyphenol. [Link]

Sources

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